molecular formula C32H46N4O6S B2881792 VH032-C7-COOH CAS No. 2172819-77-9

VH032-C7-COOH

Numéro de catalogue: B2881792
Numéro CAS: 2172819-77-9
Poids moléculaire: 614.8
Clé InChI: ZAPXLIGWCAZCNY-BEYSDYMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VH032-C7-COOH is a useful research compound. Its molecular formula is C32H46N4O6S and its molecular weight is 614.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPXLIGWCAZCNY-BEYSDYMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of VH032-C7-COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of VH032-C7-COOH in Targeted Protein Degradation.

Introduction

This compound is a pivotal research molecule in the rapidly advancing field of targeted protein degradation (TPD). It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a seven-carbon aliphatic linker terminating in a carboxylic acid. This functional handle allows for the covalent attachment of a ligand for a protein of interest (POI), thereby generating a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides a detailed exploration of the mechanism of action of this compound, quantitative data on its interactions, comprehensive experimental protocols, and visual representations of the key processes involved.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to act as the VHL-recruiting moiety within a PROTAC. The core mechanism of a this compound-based PROTAC can be dissected into a series of sequential steps that culminate in the degradation of a target protein.

  • Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and the VHL E3 ligase complex (specifically, the CRL2VHL complex, which consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1). This brings the target protein into close proximity with the E3 ligase, forming a key intermediate known as the ternary complex. The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.

  • Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.

  • Proteasomal Degradation : The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

  • Recycling of the PROTAC : Following the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase molecule, enabling a catalytic mode of action.

The parent molecule, VH032, is an inhibitor of the VHL/HIF-1α interaction.[1] The (2S,4R)-4-hydroxyproline core of VH032 mimics the hydroxylated proline residue of HIF-1α, which is the natural substrate of VHL. This structural mimicry allows for high-affinity and specific binding to the substrate recognition pocket of VHL.

Quantitative Data

The binding affinity of the VHL ligand and the stability of the ternary complex are crucial for the efficacy of a PROTAC. While the precise binding affinity of this compound for VHL is not extensively reported, the affinity of its parent compound, VH032, provides a strong reference point. The formation of the ternary complex can exhibit cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.

ParameterMolecule/ComplexValueMethodReference
Binding Affinity (Kd) VH032 to VHL185 nMIsothermal Titration Calorimetry (ITC)[1]
Binding Affinity (Kd) BODIPY FL VH032 to GST-VCB3.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2][3]
Ternary Complex Brd4BD2:MZ1:VHLCooperative formationIsothermal Titration Calorimetry (ITC)[4]

Note: MZ1 is a PROTAC that incorporates the VH032 ligand.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of a this compound-based PROTAC

PROTAC_Signaling_Pathway PROTAC This compound-based PROTAC TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds VHL VHL E3 Ligase Complex (CRL2VHL) VHL->TernaryComplex Binds Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Catalyzes Recycling PROTAC Recycling TernaryComplex->Recycling E2 E2-Ub E2->TernaryComplex Recruited Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: Signaling pathway of a this compound-based PROTAC.

Experimental Workflow for Evaluating a this compound-based PROTAC

PROTAC_Experimental_Workflow Synthesis 1. PROTAC Synthesis (Couple POI ligand to This compound) Biophysical 2. Biophysical Characterization (In Vitro) Synthesis->Biophysical SPR SPR/BLI (Binary & Ternary Kinetics) Biophysical->SPR ITC ITC (Thermodynamics) Biophysical->ITC TR_FRET TR-FRET/FP (Binding Affinity) Biophysical->TR_FRET Cellular 3. Cellular Assays Biophysical->Cellular Degradation Western Blot / In-Cell Western (DC50 & Dmax) Cellular->Degradation Ubiquitination Ubiquitination Assay (Co-IP) Cellular->Ubiquitination Phenotypic 4. Phenotypic Assays Cellular->Phenotypic CellViability Cell Viability/Proliferation Phenotypic->CellViability TargetEngagement Target Engagement Assays Phenotypic->TargetEngagement

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to VHL (binary interaction) and the formation and dissociation of the ternary complex.

Methodology:

  • Immobilization:

    • Recombinantly express and purify the VHL/ElonginB/ElonginC (VCB) complex. Site-specific biotinylation of the complex (e.g., via an AviTag) is recommended for uniform orientation on the sensor chip.[5]

    • Immobilize streptavidin on a CM5 sensor chip via amine coupling.

    • Capture the biotinylated VCB complex on the streptavidin-coated surface.

  • Binary Interaction Analysis (PROTAC and VHL):

    • Prepare a series of concentrations of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PROTAC solutions over the VCB-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.

  • Ternary Complex Analysis:

    • Prepare a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the purified target protein.[5][6]

    • Inject the PROTAC/target protein solutions over the VCB-immobilized surface.

    • Monitor the association and dissociation of the ternary complex.

    • Fit the data to a suitable binding model to determine the kinetics of ternary complex formation and dissociation. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[5]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD, and stoichiometry 'n') of the PROTAC binding to VHL and the target protein, and the formation of the ternary complex.

Methodology:

  • Sample Preparation:

    • Dialyze the purified VCB complex and the target protein into the same buffer to minimize buffer mismatch effects.

    • Dissolve the PROTAC in the final dialysis buffer.

    • Accurately determine the concentrations of all components.

  • ITC Experiment:

    • Load the VCB complex into the sample cell of the calorimeter.

    • Load the PROTAC into the injection syringe.

    • Perform a series of small, timed injections of the PROTAC into the sample cell while monitoring the heat change.

    • To study ternary complex formation, the sample cell would contain both the VCB complex and the target protein, while the syringe contains the PROTAC. Alternatively, the cell could contain the target protein and the syringe could contain the PROTAC pre-complexed with VHL.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

In-Cell Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Conclusion

This compound is a powerful and versatile chemical tool for the development of VHL-based PROTACs. Its mechanism of action is centered on the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and proteasomal degradation. A thorough understanding of the biophysical and cellular parameters governing the formation and efficacy of the ternary complex is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs derived from this compound.

References

The Role of VH032-C7-COOH in PROTAC Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Ternary Complex in PROTAC-mediated Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The stability and kinetics of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.

This guide focuses on the role of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the formation of this pivotal ternary complex.

This compound: A Key Building Block for VHL-Recruiting PROTACs

VH032 is a potent and well-characterized small molecule that binds to the VHL E3 ligase, effectively hijacking its activity for targeted protein degradation. The this compound derivative is a functionalized version of this ligand, incorporating a seven-carbon alkyl linker with a terminal carboxylic acid group. This carboxylic acid serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, enabling the synthesis of a wide range of PROTACs.

The choice of the linker is not trivial; its length, composition, and attachment points on both the VHL ligand and the POI ligand significantly influence the geometry and stability of the ternary complex. The C7 alkyl chain of this compound provides a specific length and degree of flexibility that can be optimal for inducing productive protein-protein interactions between VHL and the target protein.

Quantitative Analysis of Ternary Complex Formation and Protein Degradation

The successful development of a PROTAC requires rigorous quantitative assessment of its ability to form a stable ternary complex and induce the degradation of the target protein. Several biophysical and cellular techniques are employed for this purpose. While specific data for a PROTAC synthesized directly with this compound is not publicly available, we can use data from PROTACs utilizing the closely related VH032-C7-amine ligand as a representative example to illustrate these analytical methods. For instance, a PROTAC targeting the Estrogen-related receptor α (ERRα) has been developed using a VH032-C7-amine linker.

Table 1: Representative Quantitative Data for a VH032-based PROTAC Targeting ERRα

ParameterDescriptionTypical ValueExperimental Method
Binary Binding Affinities
Kd (PROTAC <-> VHL)Dissociation constant for the binding of the PROTAC to the VHL E3 ligase.185 nM (for parent VH032)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Kd (PROTAC <-> POI)Dissociation constant for the binding of the PROTAC to the Protein of Interest (e.g., ERRα).Varies depending on the POI ligandITC, SPR, Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Ternary Complex Formation
Kd (Ternary Complex)Dissociation constant for the fully assembled ternary complex (VHL-PROTAC-POI).VariesSPR, TR-FRET
Cooperativity (α)A measure of the influence of the binary binding events on the stability of the ternary complex. α > 1 indicates positive cooperativity.VariesCalculated from binary and ternary Kd values
Cellular Degradation
DC50The concentration of the PROTAC required to induce 50% degradation of the target protein.< 100 nMWestern Blot
DmaxThe maximum percentage of target protein degradation achieved.> 90%Western Blot

Experimental Protocols for Characterizing this compound-based PROTACs

Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. Below are summaries of key methodologies.

Biophysical Assays for Ternary Complex Characterization

a) Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the binding of an analyte (e.g., PROTAC or POI) to a ligand (e.g., VHL) immobilized on a sensor chip in real-time. This technique provides kinetic data (association and dissociation rates) and affinity data (Kd).

  • Methodology:

    • Immobilize the VHL-ElonginB-ElonginC (VCB) complex on a sensor chip.

    • To measure binary binding, flow the PROTAC over the chip at various concentrations.

    • To measure ternary complex formation, pre-incubate the PROTAC with the POI and flow the mixture over the VCB-immobilized chip.

    • Fit the resulting sensorgrams to appropriate binding models to determine kinetic and affinity constants.

b) Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

  • Methodology:

    • Load the PROTAC into the syringe and the VCB complex into the sample cell.

    • Titrate the PROTAC into the VCB solution and measure the heat changes with each injection.

    • To characterize ternary complex formation, saturate the PROTAC with the POI before titrating it into the VCB solution.

    • Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

c) Time-Resolved Fluorescence Energy Transfer (TR-FRET)

  • Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore on one binding partner and an acceptor fluorophore on another. A high FRET signal indicates close proximity and, therefore, complex formation.

  • Methodology:

    • Label the VCB complex with a donor fluorophore (e.g., Terbium) and the POI with an acceptor fluorophore (e.g., FITC).

    • Incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the FRET signal using a plate reader.

    • Plot the FRET signal against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Assay for Protein Degradation

a) Western Blot

  • Principle: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a cell lysate. It is the gold standard for measuring PROTAC-induced protein degradation.

  • Methodology:

    • Culture cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal and quantify the band intensities.

    • Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Visualizing the Mechanism and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action for a this compound based PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation SPR SPR Data_Analysis Data Analysis (Kd, DC50, Dmax) SPR->Data_Analysis ITC ITC ITC->Data_Analysis TR_FRET TR-FRET TR_FRET->Data_Analysis Western_Blot Western Blot Western_Blot->Data_Analysis Synthesis PROTAC Synthesis (using this compound) Binding_Assays Binary & Ternary Binding Assays Synthesis->Binding_Assays Degradation_Assays Protein Degradation Assays Synthesis->Degradation_Assays Binding_Assays->SPR Binding_Assays->ITC Binding_Assays->TR_FRET Degradation_Assays->Western_Blot Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of a PROTAC.

Signaling Pathway Example: Targeting ERRα

Estrogen-related receptor α (ERRα) is a nuclear receptor that plays a role in cellular metabolism and has been implicated in cancer. A PROTAC utilizing a VH032-C7 linker can be designed to target ERRα for degradation, thereby modulating its downstream signaling.

ERR_alpha_pathway PROTAC ERRα-PROTAC (VH032-C7 based) Ternary_Complex ERRα-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex ERRa ERRα ERRa->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Degradation Proteasomal Degradation Ternary_Complex->Degradation Downstream Downregulation of Metabolic Genes Degradation->Downstream leads to

Caption: PROTAC-mediated degradation of ERRα and its downstream effect.

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its functionalized linker enables the synthesis of a diverse array of PROTACs targeting various proteins of interest. The formation of a stable and cooperative ternary complex is paramount for the efficacy of these degraders. A comprehensive suite of biophysical and cellular assays is crucial for the quantitative characterization of PROTACs, guiding the optimization of linker design and ultimately leading to the development of potent and selective therapeutics. The methodologies and principles outlined in this guide provide a framework for researchers in the field of targeted protein degradation to effectively evaluate and advance their PROTAC discovery programs.

The Architecture of VH032-C7-COOH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and application of VH032-C7-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, its role in the Von Hippel-Lindau (VHL) E3 ligase pathway, and provides representative experimental protocols for its use.

Core Structure and Physicochemical Properties

This compound, systematically named (S,R,S)-AHPC-C8-COOH or VH 032 amide-alkylC8-acid, is a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It comprises the core VH032 moiety, which binds to VHL, connected to a seven-carbon alkyl linker terminating in a carboxylic acid group. This terminal carboxylic acid serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby forming a heterobifunctional PROTAC.

The precise chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
Systematic Name(S,R,S)-AHPC-C8-COOH; VH 032 amide-alkylC8-acid
Molecular Formula C32H46N4O6S
Molecular Weight 614.80 g/mol
Property Value/Information
Appearance White to off-white solid
Solubility Soluble in DMSO
pKa (Carboxylic Acid) ~4-5 (Estimated)
Storage Store at -20°C in a dry, dark place

Role in the Ubiquitin-Proteasome System and PROTAC Technology

This compound is an integral component in the design of PROTACs, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The core VH032 component of the molecule is a potent binder to the VHL protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex. By incorporating this compound into a PROTAC, the resulting molecule is able to recruit the VHL E3 ligase to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The following diagram illustrates the general signaling pathway of VHL-mediated protein degradation and the mechanism of action of a PROTAC utilizing a VH032-based E3 ligase ligand.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 E2 E2 E1->E2 Ub Transfer Ternary_Complex POI-PROTAC-VHL Ternary Complex E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Activation (ATP) POI Protein of Interest POI->Ternary_Complex PROTAC PROTAC (VH032-Linker-Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: VHL-recruiting PROTAC mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary to the commercial suppliers. However, a general representative protocol for the synthesis of a PROTAC using a VH032-linker derivative and a target protein ligand is provided below. This protocol is for illustrative purposes and may require optimization for specific target ligands.

Representative Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to an amine-containing ligand for a protein of interest (POI-NH2).

Materials:

  • This compound

  • Amine-containing POI ligand (POI-NH2)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add BOP (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the POI-NH2 (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by MS and NMR spectroscopy.

The following diagram outlines the general experimental workflow for the synthesis and characterization of a PROTAC.

PROTAC_Synthesis_Workflow Start Start Dissolve_Reagents Dissolve this compound and POI-NH2 in DMF Start->Dissolve_Reagents Activation Activate Carboxylic Acid (BOP/HATU, DIPEA) Dissolve_Reagents->Activation Coupling Amide Bond Formation Activation->Coupling Reaction_Monitoring Monitor Progress (TLC/LC-MS) Coupling->Reaction_Monitoring Workup Quench and Extract Reaction_Monitoring->Workup Purification Purify by HPLC Workup->Purification Characterization Characterize by MS and NMR Purification->Characterization Final_PROTAC Final_PROTAC Characterization->Final_PROTAC

References

Biophysical Properties of VH032-C7-COOH: A Technical Guide for VHL Ligand Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical properties of VH032-C7-COOH, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its binding affinity, thermodynamic profile, and the experimental methodologies used for its characterization, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of the potent VHL inhibitor, VH032. It incorporates a seven-carbon linker with a terminal carboxylic acid, enabling its conjugation to a target protein ligand to form a PROTAC. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The affinity and thermodynamic characteristics of the VHL ligand component are critical for the efficacy of the resulting PROTAC. VH032 and its derivatives function by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α)[1][2].

Biophysical and Thermodynamic Properties

The interaction between this compound and the VHL-ElonginB-ElonginC (VCB) complex is characterized by a strong binding affinity, a key determinant of its utility in PROTACs. While specific thermodynamic data for the C7-COOH variant is not extensively published, the data for the parent compound, VH032, and its analogs provide a robust framework for understanding its binding profile.

Binding Affinity

The binding affinity of VHL ligands is typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The parent compound, VH032, is a potent inhibitor of the VHL/HIF-1α interaction with a reported dissociation constant (Kd) of 185 nM[1][2]. It is anticipated that this compound exhibits a comparable nanomolar binding affinity to the VCB complex.

LigandMethodKd (nM)
VH032Not Specified185

Table 1: Binding Affinity of the Parent VHL Ligand, VH032.

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). While specific data for this compound is limited, studies on closely related VH032 analogs offer valuable insights into the thermodynamic drivers of binding. For instance, modifications to the hydroxyproline core of VH032 have been shown to impact both enthalpy and entropy of binding.

LigandΔH (kcal/mol)-TΔS (kcal/mol)
VH032 AnalogData not available in search resultsData not available in search results

Table 2: Representative Thermodynamic Parameters for a VH032 Analog Binding to the VCB Complex. (Note: Specific values for this compound are not publicly available and would require direct experimental determination).

Experimental Protocols

The characterization of the biophysical properties of this compound relies on established and rigorous experimental methodologies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Objective: To determine the thermodynamic parameters of this compound binding to the VCB complex.

Materials:

  • Purified VCB complex (typically 10-50 µM)

  • This compound (typically 100-500 µM)

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the VCB protein against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer. It is crucial to have an accurate concentration determination for both the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument with the ITC buffer.

  • Titration:

    • Load the VCB protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and material from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events to determine kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD).

Objective: To determine the kinetic parameters of this compound binding to the VCB complex.

Materials:

  • Purified VCB complex

  • This compound

  • SPR instrument (e.g., Cytiva Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the VCB protein solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell is typically prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Interaction:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of this compound over the immobilized VCB surface and the reference surface.

    • Monitor the association phase during the injection and the dissociation phase as the buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Globally fit the kinetic data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate KD (kd/ka).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental characterization.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound HIF1a HIF-1α PHD PHD HIF1a->PHD O2 HIF1a_OH HIF-1α (OH) PHD->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome HIF1a_OH->Proteasome VHL->HIF1a_OH VHL->Proteasome Ubiquitination E1_E2 E1/E2 Ub Ubiquitin E1_E2->Ub Activation Ub->VHL VH032 This compound VHL_2 VHL VH032->VHL_2 Inhibition HIF1a_OH_2 HIF-1α (OH) HIF1a_OH_2->VHL_2 Binding Blocked HIF1a_stabilized Stabilized HIF-1α HIF1a_OH_2->HIF1a_stabilized Accumulation ARE ARE Responsive Genes (e.g., VEGF, EPO) HIF1a_stabilized->ARE Transcription

VHL-HIF-1α Signaling Pathway and Inhibition by this compound.

ITC_Workflow start Start prep Sample Preparation (VCB Complex & this compound) start->prep instrument Instrument Setup (Temperature, Stirring) prep->instrument titration Titration (Inject Ligand into Protein) instrument->titration data_acq Data Acquisition (Raw Thermogram) titration->data_acq analysis Data Analysis (Integration & Curve Fitting) data_acq->analysis results Thermodynamic Parameters (Kd, ΔH, ΔS, n) analysis->results end End results->end

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

SPR_Workflow start Start immobilization Ligand Immobilization (VCB Complex on Sensor Chip) start->immobilization analyte_prep Analyte Preparation (this compound Dilution Series) immobilization->analyte_prep binding_assay Binding Assay (Association & Dissociation) analyte_prep->binding_assay data_acq Data Acquisition (Sensorgram) binding_assay->data_acq analysis Data Analysis (Kinetic Model Fitting) data_acq->analysis results Kinetic Parameters (ka, kd, KD) analysis->results end End results->end

Surface Plasmon Resonance (SPR) Experimental Workflow.

Conclusion

This compound is a critical tool in the development of VHL-based PROTACs. Its high binding affinity for the VCB complex, a characteristic inherited from its parent compound VH032, is fundamental to its function. The biophysical characterization of this ligand, primarily through ITC and SPR, provides essential quantitative data that informs the design and optimization of novel protein degraders. The detailed methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

VH032-C7-COOH: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and application in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to this compound and the VHL E3 Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[1][3] Under normoxic conditions, HIF-1α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and degradation.[2] In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate genes involved in angiogenesis and cell survival.[2][3]

Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome, highlighting its role as a tumor suppressor.[3][4] The ability to hijack the VHL E3 ligase using small molecules has emerged as a powerful strategy in drug discovery, particularly through the development of PROTACs.[1][5]

VH032 is a potent and selective small molecule inhibitor of the VHL/HIF-1α interaction.[6][7] this compound is a derivative of VH032, functionalized with a seven-carbon alkyl linker terminating in a carboxylic acid.[6][8][9] This functional group provides a convenient attachment point for conjugating a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC.[6][8]

Chemical and Physical Properties

This compound is a synthetic molecule designed for use in PROTAC synthesis. Its key features include the VH032 core for VHL binding and a C7-COOH linker for conjugation.

PropertyValueReference
Chemical Name N-(8-carboxy-1-oxooctyl)-3-methyl-L-valyl-4R-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide[9]
Molecular Formula C31H44N4O6S[9]
Molecular Weight 600.8 g/mol [9]
CAS Number 2172819-76-8[9]
Parent Compound (VH032) Kd for VHL 185 nM[6][7][10]

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting element within a PROTAC molecule. The PROTAC, a heterobifunctional molecule, simultaneously binds to both the VHL E3 ligase (via the VH032 moiety) and a target protein of interest (via a separate ligand). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase machinery and its subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (VH032-C7-Linker-POI Ligand) POI->PROTAC Binds Ub Ubiquitin (Ub) POI->Ub Ubiquitination VHL VHL E3 Ligase PROTAC->Ub Ubiquitination VHL->PROTAC Binds VHL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and VHL.

VHL Ligand Binding Assays

Objective: To determine the binding affinity of this compound or PROTACs containing this ligand to the VHL E3 ligase complex.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay [11]

  • Assay Principle: This is a competitive assay where a known VHL ligand labeled with a red HTRF acceptor competes with the test compound (e.g., this compound) for binding to a 6His-tagged VHL protein complex. An anti-6His antibody labeled with Europium cryptate serves as the FRET donor. Binding of the labeled ligand brings the donor and acceptor into proximity, generating a FRET signal. Unlabeled ligands will displace the labeled ligand, causing a decrease in the FRET signal.[11]

  • Materials:

    • 96- or 384-well low volume white plates.

    • 6His-tagged human VHL protein complex (VHL/Elongin B/Elongin C).

    • VHL-Red Ligand (HTRF acceptor).

    • Anti-6His Europium Cryptate-labeled antibody (HTRF donor).

    • Assay buffer.

    • Test compound (this compound or derived PROTACs).

  • Procedure:

    • Dispense test compounds or standards at various concentrations into the assay plate.

    • Add the 6His-tagged VHL protein complex to each well.

    • Add the pre-mixed HTRF reagents (anti-6His-Europium and VHL-Red Ligand).

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Read the fluorescence on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the concentration of the test compound to determine the IC50 value.

B. Fluorescence Polarization (FP) Binding Assay [12]

  • Assay Principle: This competitive assay measures the change in polarization of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) upon binding to the VHL protein complex.[12][13] The larger VHL-probe complex tumbles slower in solution, resulting in higher fluorescence polarization. Unlabeled ligands compete for binding, displacing the fluorescent probe and causing a decrease in polarization.[12]

  • Materials:

    • Black, low-volume 384-well plates.

    • VHL/Elongin B/Elongin C (VBC) protein complex.[12]

    • Fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[12]

    • VHL Assay Buffer.[12]

    • Test compound.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • Add diluted VBC complex to wells designated as "Positive Control" and "Test Inhibitor".

    • Add assay buffer to "Negative Control" and "Blank" wells.

    • Add the test inhibitor dilutions to the appropriate wells.

    • Add the fluorescent probe to all wells except the "Blank".

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure fluorescence polarization using a microplate reader equipped with appropriate filters.

  • Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a VHL ligand in a cellular environment.[1]

  • Assay Principle: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.[1]

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound (e.g., VH298, a derivative of VH032) or vehicle control for a specific duration.[1]

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures.

    • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble VHL protein in the supernatant by Western blotting or other quantitative methods.

  • Data Analysis: Plot the amount of soluble VHL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A Cell Culture & Treatment (with VH032 derivative or vehicle) B Cell Harvest & Resuspension A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis & Centrifugation C->D E Separation of Soluble & Precipitated Fractions D->E F Quantification of Soluble VHL (e.g., Western Blot) E->F G Data Analysis: Plot Soluble VHL vs. Temperature F->G

Caption: CETSA Experimental Workflow.

In Vitro Pull-down Assay for Ternary Complex Formation

Objective: To qualitatively or semi-quantitatively assess the formation of the E3 ligase:PROTAC:substrate ternary complex.[14]

  • Assay Principle: A tagged version of the E3 ligase (e.g., GST-VHL) or the target protein is used to pull down the other components of the ternary complex in the presence of a PROTAC. The presence of the pulled-down proteins is then detected, typically by Western blotting.[14]

  • Procedure:

    • Incubate purified, tagged E3 ligase (e.g., GST-VBC) with a purified target protein in the presence of varying concentrations of the PROTAC.

    • Add affinity beads (e.g., Glutathione Sepharose for GST-tagged proteins) to the mixture and incubate to allow binding.

    • Wash the beads several times with binding buffer to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Analyze the eluate for the presence of the target protein and components of the E3 ligase complex by SDS-PAGE and Western blotting.

  • Data Analysis: The intensity of the band corresponding to the target protein in the pull-down indicates the extent of ternary complex formation.

Signaling Pathway

The primary signaling pathway influenced by VHL ligands like this compound, when used as inhibitors, is the HIF-1α pathway. As part of a PROTAC, this compound initiates the degradation of a chosen target protein, thereby modulating the specific pathway in which that protein is involved.

VHL_HIF1a_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions or VHL Inhibition HIF1a_N HIF-1α PHD PHD Enzymes (+ O2) HIF1a_N->PHD HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL_complex VHL E3 Ligase Complex HIF1a_OH->VHL_complex Binding Proteasome_N Proteasome VHL_complex->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α HIF_complex HIF-1 Complex HIF1a_H->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Activation VH032 VH032-based Inhibitor VH032->VHL_complex Inhibition

Caption: VHL-HIF-1α Signaling Pathway.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of PROTACs. Its well-characterized parent compound, VH032, provides a high-affinity anchor to the VHL E3 ligase, while the C7-COOH linker offers a versatile point of attachment for various target-binding ligands. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in the design and validation of novel protein degraders, ultimately advancing the field of targeted therapeutics.

References

A Technical Guide to the Discovery and Development of VH032-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and application of Proteolysis Targeting Chimeras (PROTACs) based on the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. We will explore the core principles of VH032-based PROTACs, present key quantitative data, detail essential experimental protocols, and visualize the underlying mechanisms and workflows.

Introduction: Hijacking the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the entire protein. They achieve this by acting as a molecular bridge, simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.

The von Hippel-Lindau (VHL) protein is a substrate receptor for the CRL2VHL E3 ligase complex and is one of the most successfully exploited ligases in PROTAC development. A significant breakthrough in this area was the development of small molecule VHL ligands. Among these, VH032 has emerged as a potent and widely used building block for constructing VHL-recruiting PROTACs.

The VHL Ligand: VH032

VH032 was developed through structure-based design, mimicking the binding of the Hypoxia-Inducible Factor 1α (HIF-1α) protein to VHL. It is a potent and selective ligand that disrupts the native VHL:HIF-1α interaction. Due to its well-defined binding mode and amenability to chemical modification, VH032 serves as a versatile anchor for recruiting the VHL E3 ligase in a PROTAC construct.

Quantitative Data on VH032 and Derivatives

The efficacy of a VHL ligand is fundamentally determined by its binding affinity to the VHL protein. This affinity is a critical parameter in the design of effective PROTACs.

Compound Binding Affinity (Kd) to VHL Notes
VH032185 nMA widely used, potent VHL ligand.
VH10116 nM - 44 nMAn optimized VH032 analog with increased binding affinity.
VH29852 nMAn optimized VH032 analog with increased lipophilicity and cell permeability.

Design and Development of VH032-Based PROTACs

A VH032-based PROTAC consists of three key components: the VH032 moiety to engage the VHL E3 ligase, a "warhead" ligand that binds to the protein of interest, and a chemical linker that connects the two. The nature of the linker—its length, rigidity, and attachment points—is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-VHL) and ultimately dictates the degradation efficiency.

G

Caption: Core components of a VH032-based PROTAC molecule.

Case Study: BRD4-Degrading PROTACs

One of the most well-studied examples is the development of PROTACs targeting Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4. The PROTAC MZ1 was created by linking the BET inhibitor JQ1 to a derivative of VH032. MZ1 successfully induces the degradation of BRD2, BRD3, and BRD4, with a DC50 (half-maximal degradation concentration) for BRD4 of less than 100 nM.

Quantitative Degradation Data

The performance of a PROTAC is measured by its ability to induce the degradation of its target. Key metrics include DC50 (potency) and Dmax (maximal degradation).

PROTAC Target E3 Ligase Ligand DC50 Cell Line
MZ1BRD4VH032 derivative< 100 nMHeLa
CM11 (Homo-PROTAC)pVHL30VH032 (dimer)< 100 nMHeLa

Data sourced from references.

Physicochemical Properties: The Permeability Challenge

A major hurdle in PROTAC development is achieving adequate cell permeability, as these molecules often have a high molecular weight and fall outside the typical "rule-of-five" chemical space for oral drugs. Studies on VH032-based PROTACs have utilized the Parallel Artificial Membrane Permeability Assay (PAMPA) to understand structure-permeability relationships.

Compound Series Compound Linker Type / Modification Permeability (Pe) (10-6 cm/s)
MZ Series7 (MZ1 analog)PEG Linker0.6
MZ Series8 (MZ1)Longer PEG Linker0.03
MZ Series9Even Longer PEG Linker0.006
SL-X Series4Alkyl Linker8.6
SL-X Series6PEG Linker0.2

Data extracted from a comparative study on VH032-based PROTACs. The data clearly shows that small changes in linker composition (e.g., alkyl vs. PEG) can dramatically impact passive permeability.

Key Experimental Protocols

Validating the mechanism and efficacy of a VH032-based PROTAC requires a series of well-defined experiments.

Cellular Protein Degradation Assay (Immunoblotting)

This is the primary assay to confirm target degradation.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, 22RV1) at an appropriate density and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC molecule for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer: 20 mM Tris pH 8, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the protein of interest. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the protein bands to determine the percentage of remaining protein relative to a vehicle-treated control. Plot the results to calculate DC50 and Dmax values.

VHL-Binding Competition Assay

This assay confirms that the PROTAC's activity is dependent on its engagement with the VHL ligase.

  • Pre-treatment: Treat cells with a high concentration of a free VHL ligand (e.g., 150 µM VH032) for a short period (e.g., 30 minutes) to saturate the VHL binding sites.

  • PROTAC Treatment: Add the PROTAC molecule (at a concentration known to cause degradation, e.g., 1 µM) to the pre-treated cells and incubate for the standard treatment time (e.g., 4 hours).

  • Analysis: Harvest the cells and perform immunoblotting as described above. A rescue of the target protein from degradation in the pre-treated cells, compared to cells treated with the PROTAC alone, indicates that the degradation is VHL-dependent.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive membrane permeability of a compound.

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% (w/v) dioleoylphosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The test PROTAC is added to the donor wells of the plate (typically at a concentration of 100-200 µM in a buffered solution). The acceptor wells are filled with buffer.

  • Incubation: The donor plate is placed onto the acceptor plate, and the assembly is incubated for a set period (e.g., 5 hours) to allow the compound to diffuse across the artificial membrane.

  • Concentration Measurement: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.

Visualizing the Mechanism and Workflow

G

Caption: Mechanism of Action for a VH032-based PROTAC.

G cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_cell Cellular Evaluation cluster_moa Mechanism of Action start Identify POI & Select Warhead synthesis Synthesize PROTAC Library (Vary Linkers) start->synthesis binding Binding Assays (SPR, ITC) synthesis->binding permeability Permeability Assay (PAMPA) binding->permeability degradation Degradation Assay (Western Blot) permeability->degradation viability Viability/Toxicity Assays degradation->viability moa Mechanism Studies (Competition, Ubiquitination) degradation->moa optimization Lead Optimization moa->optimization optimization->synthesis Iterative Redesign

Caption: General workflow for VH032-based PROTAC development.

Probing the Interaction: A Technical Guide to the Binding Affinity of VH032-C7-COOH with VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals exploring the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the functionalized ligand VH032-C7-COOH. This document provides a comprehensive overview of the binding affinity, the experimental methodologies used to measure it, and the underlying biological context.

The molecule this compound is a derivative of VH032, a potent and well-characterized ligand designed to bind to VHL.[1][2][3] This class of molecules is integral to the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's natural protein disposal machinery to selectively degrade target proteins.[4][5][6] this compound incorporates the core VH032 scaffold, which inhibits the VHL/HIF-1α protein-protein interaction, and appends a C7-caroxylic acid linker, making it ready for conjugation to a target protein ligand.[1][2]

Quantitative Binding Affinity Data

The binding affinity of VHL ligands is a critical parameter for the efficacy of any resulting PROTAC. While specific binding data for the this compound conjugate is not prominently available in public literature, the affinity of the parent VH032 ligand is well-established. This value provides a strong baseline for the expected performance of its derivatives. For context, affinities of related molecules are also presented.

LigandTarget ProteinAssay MethodBinding Affinity (Kd)Reference
VH032 VHLNot Specified185 nM [5][7]
VH101 (optimized derivative)VHLNot Specified44 nM[5]
BODIPY FL VH032 (fluorescent probe)VCB ComplexTR-FRET3.01 nM[8]

Note: The VCB complex consists of VHL, Elongin C, and Elongin B.[9]

Biological Context: The VHL/HIF-1α Signaling Pathway

The von Hippel-Lindau protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[9] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) after specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4][10] This binding event leads to the ubiquitination of HIF-1α, marking it for rapid degradation by the proteasome.[10][11] This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-response genes.[11][12] VH032 and its derivatives function by mimicking the hydroxylated proline motif of HIF-1α, thus competitively binding to the same pocket on VHL.

VHL_HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) HIF1a HIF-1α pOH_HIF1a pOH-HIF-1α HIF1a->pOH_HIF1a Prolyl Hydroxylation PHD PHD Enzymes (+ O2) VHL_complex VHL E3 Ligase Complex (VHL, EloB, EloC, Cul2, Rbx1) Ub_HIF1a Ub-HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome Proteasome Degradation Degradation Products Proteasome->Degradation VH032 This compound VH032->VHL_complex Competitive Binding (Inhibition) pOH_HIF1a->VHL_complex Binding Ub_HIF1a->Proteasome

VHL-mediated degradation of HIF-1α and inhibition by VH032.

Key Experimental Protocols

Determining the binding affinity (Kd) is crucial for validating a ligand. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two primary, label-free biophysical techniques used for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Generalized Protocol:

  • Sample Preparation:

    • Express and purify the VHL protein complex (VCB).

    • Prepare a concentrated stock solution of this compound in a buffer identical to the protein's dialysis buffer to minimize heats of dilution. A common buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.[13]

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles.[14]

  • Instrument Setup:

    • Clean the sample cell and injection syringe meticulously according to the instrument's protocol.[14]

    • Load the VHL protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound ligand solution (e.g., 200-500 µM, typically 10-fold higher than protein) into the injection syringe.[15]

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the protein solution.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Prep 1. Sample Preparation (Protein in cell, Ligand in syringe) - Buffer matching - Degassing Load 2. Instrument Loading Prep->Load Titr 3. Titration (Sequential Injections) Load->Titr Measure 4. Heat Measurement (Raw power vs. time) Titr->Measure Analyze 5. Data Analysis (Plot kcal/mol vs. Molar Ratio) Measure->Analyze Result Result: Kd, ΔH, n Analyze->Result

A generalized workflow for ITC experiments.
Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon, koff) from which the Kd can be calculated (Kd = koff / kon).

Generalized Protocol:

  • Chip Preparation & Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 dextran chip).

    • Activate the chip surface using standard amine coupling chemistry (e.g., EDC/NHS).

    • Immobilize the VHL protein (the "ligand" in SPR terminology) onto the surface of a flow cell to a target density. A reference flow cell is typically activated and blocked without protein to subtract non-specific binding.[16]

  • Analyte Binding:

    • Prepare a series of dilutions of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1x to 10x the expected Kd.[17]

    • Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.[16]

  • Data Collection:

    • Monitor the binding in real-time, recording the association phase during injection and the dissociation phase as buffer flows over the chip.

    • After each cycle, regenerate the chip surface with a specific buffer (e.g., low pH glycine) to remove the bound analyte, preparing it for the next injection.[17]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immob 1. Immobilize Protein (Ligand) on Sensor Chip Inject 2. Inject Analyte (this compound) at various concentrations Immob->Inject Assoc 3. Association Phase (Real-time binding) Inject->Assoc Dissoc 4. Dissociation Phase (Buffer flow) Assoc->Dissoc Regen 5. Surface Regeneration Dissoc->Regen Analyze 6. Kinetic Analysis (Fit sensorgrams) Dissoc->Analyze Regen->Inject Result Result: kon, koff, Kd Analyze->Result

References

A Preliminary Technical Guide to VH032-C7-COOH in Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the use of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the development of novel Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental methodologies, and key data relevant to the application of this specific linker-ligand conjugate in targeted protein degradation.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

VH032 is a potent and well-characterized ligand for the VHL E3 ligase, with a binding affinity (Kd) of approximately 185 nM.[1] this compound is a derivative of VH032, incorporating a 7-carbon alkyl linker with a terminal carboxylic acid. This functional group provides a convenient attachment point for conjugation to a ligand for a POI, typically via an amide bond formation with an amine-containing moiety on the POI ligand. The choice of linker length and composition is critical in PROTAC design, as it influences the formation and stability of the ternary complex (VHL-PROTAC-POI), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

VHL-Mediated Protein Degradation Pathway

The mechanism of action for a this compound-based PROTAC involves hijacking the VHL E3 ligase complex to induce the degradation of a target protein. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase via its VH032 moiety and the target protein via its POI ligand, forming a VHL-PROTAC-POI ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome.

  • Protein Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules and the PROTAC are released and can participate in further rounds of degradation.

VHL_PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC This compound PROTAC Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ternary_Complex->VHL Releases Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Activates E2->Ternary_Complex Recruits Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub PROTAC_Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Analysis VH032_COOH This compound Activation Activation of Carboxylic Acid VH032_COOH->Activation POI_NH2 POI-NH2 Coupling Amide Bond Formation POI_NH2->Coupling Reagents Coupling Reagents (HATU, DIPEA) Reagents->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Characterization LC-MS, NMR, HRMS Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC

References

Methodological & Application

Application Notes and Protocols for the Conjugation of VH032-C7-COOH to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C7-COOH is a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. This molecule is frequently utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The terminal carboxylic acid on the C7 linker of this compound provides a versatile handle for covalent conjugation to a target protein ligand, thereby generating a PROTAC capable of recruiting the VHL E3 ligase to the protein of interest for subsequent ubiquitination and proteasomal degradation.

These application notes provide a detailed protocol for the conjugation of this compound to a target protein ligand possessing a primary amine (e.g., on lysine residues or the N-terminus) using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, methods for the purification and characterization of the resulting conjugate are described, along with an overview of the relevant signaling pathways.

Principle of Conjugation

The conjugation of this compound to a primary amine on a target protein ligand is achieved through the formation of a stable amide bond. This is facilitated by a two-step process using EDC and NHS:

  • Activation of this compound: EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate readily reacts with NHS (or its water-soluble analog, sulfo-NHS) to form a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: This NHS ester then efficiently reacts with a primary amine on the target protein ligand to form a stable amide bond, releasing NHS as a byproduct.

This two-step approach is preferred as it increases the efficiency of the conjugation reaction and allows for better control over the process.

Experimental Protocols

Materials and Reagents
  • This compound

  • Target protein ligand with at least one primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Protocol 1: Conjugation of this compound to a Target Protein Ligand

This protocol outlines the step-by-step procedure for the covalent linkage of this compound to a target protein ligand.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Target Protein Ligand Solution: Dissolve the target protein ligand in Coupling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical starting point is a 10-fold molar excess of both EDC and NHS relative to this compound.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.

  • Add the freshly prepared EDC/NHS solution to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester of this compound.

3. Conjugation to the Target Protein Ligand:

  • Add the activated this compound solution to the target protein ligand solution. The molar ratio of activated this compound to the protein can be varied to achieve the desired degree of labeling, with a common starting point being a 10- to 20-fold molar excess of the small molecule.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of the Conjugate:

  • Purify the VH032-protein conjugate from unreacted small molecules and byproducts using a suitable method such as size-exclusion chromatography (desalting column) or dialysis. Equilibrate the column or dialysis membrane with an appropriate storage buffer (e.g., PBS).

Protocol 2: Characterization of the VH032-Protein Conjugate

1. Determination of Conjugation Efficiency by HPLC:

  • Analyze the purified conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC-HPLC).

  • Compare the chromatogram of the conjugate to that of the unconjugated protein. A successful conjugation will result in a shift in the retention time of the protein peak.

  • The degree of conjugation can be estimated by the change in hydrophobicity (in RP-HPLC) or apparent molecular weight (in SEC-HPLC).

2. Confirmation of Conjugation by Mass Spectrometry:

  • Determine the molecular weight of the purified conjugate using mass spectrometry (e.g., ESI-MS).

  • The mass of the conjugate should be equal to the mass of the unconjugated protein plus the mass of the incorporated this compound molecules.

  • The distribution of peaks can provide information on the heterogeneity of the conjugation and the drug-to-protein ratio.

3. Functional Assessment (Optional):

  • If applicable, assess the biological activity of the conjugated protein ligand to ensure that the conjugation process has not compromised its function.

  • The ability of the VH032 moiety to bind to VHL can be assessed using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Data Presentation

Table 1: Example Quantitative Data for VH032-Protein Conjugate Characterization

ParameterUnconjugated ProteinVH032-Protein Conjugate
HPLC Retention Time (min) 10.211.5
Molecular Weight (Da) by MS 50,00050,547 (major peak)
Degree of Labeling (moles VH032 / mole protein) N/A~1
Binding Affinity to Target (Kd) 10 nM12 nM
VHL Binding Affinity (Kd of VH032 moiety) N/A185 nM

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Action of a VH032-Based PROTAC

A successfully synthesized VH032-protein ligand conjugate functions as a PROTAC. Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC VH032-Protein Ligand (PROTAC) POI->PROTAC Binds to Target Ligand VHL VHL E3 Ligase VHL->PROTAC Binds to VH032 Ligand Ub Ubiquitin POI_PROTAC_VHL POI-PROTAC-VHL Ub->POI_PROTAC_VHL Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI POI_PROTAC_VHL->Proteasome Targeting for Degradation HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD_N PHD HIF1a_N->PHD_N O2 OH_HIF1a Hydroxylated HIF-1α PHD_N->OH_HIF1a Hydroxylation VHL_N VHL E3 Ligase OH_HIF1a->VHL_N Recognition Proteasome_N Proteasome OH_HIF1a->Proteasome_N Ub_N Ubiquitin VHL_N->Ub_N Recruitment Ub_N->OH_HIF1a Polyubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α PHD_H PHD (inactive) HIF1a_H->PHD_H No O2 Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex Gene_expression Target Gene Expression HIF1_complex->Gene_expression Transcription Activation Nucleus->HIF1_complex Dimerization

Application Notes and Protocols: Design and Application of VH032-C7-COOH-based PROTACs for Kinase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether.[1] This is achieved through their unique heterobifunctional design, which consists of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[2][3] The derivative, VH032-C7-COOH , is a functionalized VHL ligand that incorporates a 7-carbon alkyl linker with a terminal carboxylic acid.[4][5] This functional group provides a convenient attachment point for conjugation to a ligand targeting a specific protein, such as a kinase. The C7 alkyl linker offers a degree of flexibility and hydrophobicity that can be crucial for the formation of a stable ternary complex between the kinase, the PROTAC, and the VHL E3 ligase, which is a prerequisite for efficient protein degradation.[6]

These application notes provide a comprehensive guide for the design, synthesis, and cellular evaluation of kinase-targeting PROTACs utilizing this compound. Detailed protocols for key experiments are provided to assist researchers in the development of novel kinase degraders.

Data Presentation: Efficacy of VHL-based Kinase-Targeting PROTACs

The following table summarizes the degradation potency of representative VHL-based PROTACs targeting various kinases. While these examples may not use the exact this compound linker, they demonstrate the effectiveness of the VHL-recruitment strategy for kinase degradation and provide a benchmark for newly designed PROTACs.

PROTAC Name/ReferenceTarget KinaseCell LineDC50 (nM)Dmax (%)
GSK215FAKA549~10>90%
Palbociclib-VHL PROTACCDK6MM.1S~100>90%
CEP1347-VHL-02MLK3MCF-75077%
CEP1347-VHL-02MLK3MDA-MB-46830063%

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target Kinase Target Kinase PROTAC->Target Kinase Binds VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Recruits Ternary Complex Ternary Complex Target Kinase->Ternary Complex VHL E3 Ligase->Ternary Complex Ubiquitinated Kinase Ubiquitinated Kinase Ternary Complex->Ubiquitinated Kinase Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ubiquitinated Kinase->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Evaluation This compound This compound PROTAC Conjugation PROTAC Conjugation This compound->PROTAC Conjugation Kinase Ligand Kinase Ligand Kinase Ligand->PROTAC Conjugation Purification & Characterization Purification & Characterization PROTAC Conjugation->Purification & Characterization Cell Culture & Treatment Cell Culture & Treatment Purification & Characterization->Cell Culture & Treatment Western Blotting Western Blotting Cell Culture & Treatment->Western Blotting Mechanism of Action Studies Mechanism of Action Studies Cell Culture & Treatment->Mechanism of Action Studies DC50 & Dmax Determination DC50 & Dmax Determination Western Blotting->DC50 & Dmax Determination Downstream Signaling Analysis Downstream Signaling Analysis Western Blotting->Downstream Signaling Analysis

Experimental Workflow for PROTAC Development

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activates Proteasome Proteasome FAK->Proteasome Degradation via Ubiquitination PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway FAK->MAPK/ERK Pathway Activates Cell Migration Cell Migration FAK->Cell Migration PROTAC (VH032-FAKi) PROTAC (VH032-FAKi) PROTAC (VH032-FAKi)->FAK Binds VHL E3 Ligase VHL E3 Ligase PROTAC (VH032-FAKi)->VHL E3 Ligase Recruits Degraded FAK Degraded FAK Proteasome->Degraded FAK Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation

FAK Signaling and PROTAC-mediated Degradation

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Kinase-Targeting PROTAC

This protocol describes a general method for the amide coupling of this compound to a kinase inhibitor (KI) containing a free amine group.

Materials:

  • This compound

  • Kinase inhibitor with a primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 eq) and PyBOP (1.2 eq) in anhydrous DMF.

  • Add the this compound/PyBOP solution to the kinase inhibitor solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis for Kinase Degradation

This protocol outlines the steps to determine the extent of kinase degradation in cultured cells treated with a this compound-based PROTAC.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

Protocol 3: Determination of DC50 and Dmax

This protocol describes how to analyze the data from the western blot experiment to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Procedure:

  • Using the quantified western blot data from Protocol 2, plot the percentage of remaining target kinase against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter variable slope dose-response curve using a suitable software (e.g., GraphPad Prism).

  • The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

  • The Dmax is the maximum percentage of protein degradation achieved at the tested concentrations.

Protocol 4: Confirmation of Proteasome-Dependent Degradation

This protocol is used to confirm that the observed protein degradation is mediated by the proteasome, a key characteristic of PROTAC activity.

Materials:

  • All materials from Protocol 2

  • Proteasome inhibitor (e.g., MG132 or carfilzomib) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Seed and culture cells as described in Protocol 2.

  • Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Treat the cells with the PROTAC at a concentration known to cause significant degradation (e.g., near the Dmax) for the desired duration. Include control groups (DMSO only, PROTAC only, proteasome inhibitor only).

  • Perform cell lysis, protein quantification, and western blotting as described in Protocol 2.

  • Analysis: If the PROTAC-induced degradation of the target kinase is rescued (i.e., protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Conclusion

This compound is a valuable building block for the synthesis of VHL-recruiting PROTACs for the targeted degradation of kinases. The protocols provided herein offer a comprehensive framework for the design, synthesis, and cellular characterization of these novel therapeutic agents. By following these detailed methodologies, researchers can effectively evaluate the potential of their this compound-based PROTACs to induce the degradation of kinases of interest and explore their downstream biological consequences.

References

Application Notes and Protocols for VH032-C7-COOH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing VH032-C7-COOH in the development and characterization of Proteolysis Targeting Chimeras (PROTACs) in cell-based assays. This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, serving as a critical component for recruiting the cellular degradation machinery to a specific protein of interest.[1][2]

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound provides the VHL E3 ligase recruiting moiety with a C7 alkyl linker terminating in a carboxylic acid, ready for conjugation to a ligand for a protein of interest. By bringing the target protein and the VHL E3 ligase complex into proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized using this compound is a multi-step process within the cell, leading to the selective degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-VH032) Target Target Protein (POI) PROTAC->Target Binds VHL VHL E3 Ligase Complex PROTAC->VHL Target_PROTAC_VHL Target-PROTAC-VHL Ternary Complex Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Target_PROTAC_VHL->Ub Polyubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of PROTAC Activity

PROTAC IDTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)
Representative VHL-based PROTAC 1 Target ACell Line XWestern Blot50>90
Representative VHL-based PROTAC 2 Target BCell Line YIn-Cell Western15085
Representative VHL-based PROTAC 3 Target CCell Line ZHiBiT Assay25>95

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the activity of a PROTAC synthesized using this compound.

Experimental Workflow

Experimental_Workflow Start Start: PROTAC Synthesis (with this compound) Cell_Culture 1. Cell Culture and Seeding Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Assays 3. Perform Cell-Based Assays PROTAC_Treatment->Assays Western_Blot a. Western Blot (Protein Degradation) Assays->Western_Blot Co_IP b. Co-Immunoprecipitation (Ternary Complex Formation) Assays->Co_IP Ubiquitination c. Ubiquitination Assay Assays->Ubiquitination Viability d. Cell Viability Assay Assays->Viability Data_Analysis 4. Data Analysis (DC50, Dmax, etc.) Western_Blot->Data_Analysis Co_IP->Data_Analysis Ubiquitination->Data_Analysis Viability->Data_Analysis Conclusion Conclusion: PROTAC Characterization Data_Analysis->Conclusion

Caption: General experimental workflow for PROTAC characterization.

Protein Degradation Assessment by Western Blot

Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Objective: To confirm the formation of the Target Protein-PROTAC-VHL ternary complex.

Materials:

  • Cell lysates from PROTAC-treated and control cells (prepared as in the Western Blot protocol)

  • Antibody against the VHL protein or the target protein for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., modified RIPA or NP-40 buffer)

  • Elution buffer (e.g., Laemmli sample buffer)

Protocol:

  • Pre-clearing Lysates: Incubate cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to detect the co-immunoprecipitated proteins.

In-Cell Ubiquitination Assay

Objective: To detect the ubiquitination of the target protein following PROTAC treatment.

Materials:

  • Cells treated with PROTAC, DMSO, and a proteasome inhibitor (e.g., MG132) as a positive control.

  • Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).

  • Antibody against the target protein for immunoprecipitation.

  • Antibody against ubiquitin for Western blot detection.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC for a shorter duration (e.g., 2-6 hours). Include a condition where cells are pre-treated with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation of Target Protein: Perform immunoprecipitation of the target protein from the cell lysates as described in the Co-IP protocol.

  • Western Blot for Ubiquitin: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • PROTAC synthesized with this compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC50 value.

Conclusion

This guide provides a framework for the systematic evaluation of PROTACs developed using this compound in cell-based assays. By following these protocols, researchers can effectively characterize the degradation efficiency, mechanism of action, and potential cytotoxic effects of their novel PROTAC molecules, thereby accelerating the drug discovery and development process.

References

Application of VH032-C7-COOH in Cancer Research Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C7-COOH is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This technology offers a novel therapeutic modality for targeting proteins implicated in various diseases, including cancer.

This document provides detailed application notes and protocols for the use of this compound in the development and evaluation of PROTACs in cancer research models.

Mechanism of Action

A PROTAC synthesized using this compound consists of three key components: the VH032 moiety that binds to the VHL E3 ligase, a ligand that specifically binds to a protein of interest (POI), and a chemical linker that connects the two. The PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase and the POI. This proximity induces the polyubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound-based PROTAC POI->PROTAC Binds to Ternary_Complex POI-PROTAC-VHL Complex POI->Ternary_Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->PROTAC Binds to VHL->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Targets for Degradation

Figure 1: Mechanism of action of a this compound-based PROTAC.

Application Notes

The primary application of this compound is in the synthesis of PROTACs to induce the degradation of cancer-relevant proteins. The choice of the target protein ligand to be conjugated with this compound is critical and depends on the specific cancer type and the signaling pathways involved.

Potential Cancer Targets:

  • Kinases: Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer, Bruton's tyrosine kinase (BTK) in lymphomas.

  • Bromodomain and Extra-Terminal (BET) Proteins: BRD4 in acute myeloid leukemia and other cancers.

  • Nuclear Receptors: Androgen Receptor (AR) in prostate cancer, Estrogen Receptor (ER) in breast cancer.

  • Mutant Proteins: Oncogenic fusion proteins or mutated proteins that are difficult to target with conventional inhibitors.

Data Presentation: Efficacy of a Representative VH032-based PROTAC

The following tables summarize hypothetical but representative quantitative data for a PROTAC synthesized using this compound, targeting a kinase (e.g., "Kinase X") in a relevant cancer cell line.

Table 1: In Vitro Degradation Efficacy of PROTAC-X

Cell LinePROTAC-X Concentration (nM)% Kinase X Degradation (at 24h)DC50 (nM)
Cancer Cell Line A12550
1060
10095
100098
Cancer Cell Line B11580
1055
10092
100096

Table 2: Anti-proliferative Activity of PROTAC-X

Cell LineIC50 of PROTAC-X (nM)IC50 of Kinase X Inhibitor (nM)
Cancer Cell Line A75500
Cancer Cell Line B120850

Table 3: In Vivo Efficacy of PROTAC-X in a Xenograft Model

Treatment GroupDose (mg/kg, i.p., daily)Tumor Growth Inhibition (%)Final Tumor Volume (mm³)
Vehicle-01500 ± 250
PROTAC-X2575375 ± 80
Kinase X Inhibitor5040900 ± 150

Experimental Protocols

Protocol 1: Synthesis of a this compound-based PROTAC

This protocol outlines the general steps for conjugating a target protein ligand (containing a free amine group) to this compound.

PROTAC_Synthesis_Workflow Start Start Dissolve Dissolve this compound and Amine-bearing Ligand in DMF Start->Dissolve Add_Coupling Add Coupling Reagents (e.g., HATU, DIPEA) Dissolve->Add_Coupling Stir Stir at Room Temperature for 12-24 hours Add_Coupling->Stir Monitor Monitor Reaction by LC-MS Stir->Monitor Monitor->Stir Incomplete Purify Purify by Preparative HPLC Monitor->Purify Reaction Complete Characterize Characterize by NMR and HRMS Purify->Characterize End End Characterize->End

Figure 2: General workflow for PROTAC synthesis.

Materials:

  • This compound

  • Amine-functionalized target protein ligand

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometry (HRMS) instrument

Procedure:

  • Dissolve this compound (1 equivalent) and the amine-functionalized target protein ligand (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, purify the crude product by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Confirm the structure and purity of the synthesized PROTAC by NMR and HRMS.

Protocol 2: Western Blotting for Protein Degradation

Materials:

  • Cancer cell lines of interest

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (and vehicle control) for the desired time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound-based PROTAC

  • MTT reagent or CellTiter-Glo® reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate as required.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 4: In Vivo Xenograft Study

Xenograft_Workflow Start Start Implant Implant Cancer Cells into Immunocompromised Mice Start->Implant Tumor_Growth Allow Tumors to Reach a Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer PROTAC, Vehicle, and Controls Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Reached Monitor->Endpoint Endpoint->Monitor No Sacrifice Sacrifice Mice and Harvest Tumors Endpoint->Sacrifice Yes Analyze Analyze Tumors (e.g., Western Blot, IHC) Sacrifice->Analyze End End Analyze->End

Figure 3: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft

  • This compound-based PROTAC formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells into the flanks of immunocompromised mice.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, PROTAC, positive control).

  • Administer the treatments as per the planned schedule (e.g., daily intraperitoneal injections).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting to confirm target degradation, immunohistochemistry).

Conclusion

This compound is an indispensable tool for the development of VHL-based PROTACs in cancer research. By following the outlined protocols, researchers can effectively synthesize and evaluate novel protein degraders, paving the way for the discovery of new therapeutic strategies against a wide range of cancers. Careful experimental design and rigorous validation are crucial for the successful application of this technology.

Application Notes: Assessing the Efficacy of PROTACs Derived from VH032-C7-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the protein, offering a powerful therapeutic modality.[1] VH032-C7-COOH is a critical chemical tool for PROTAC development; it is not a complete PROTAC itself, but a functionalized ligand for the von-Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C7 alkyl linker with a terminal carboxylic acid.[3][4] Researchers can couple a ligand for a specific Protein of Interest (POI) to the carboxyl group to generate a novel, functional PROTAC.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques and protocols to rigorously assess the efficacy of custom PROTACs synthesized using the this compound building block. The workflow progresses from primary validation of protein degradation to detailed mechanistic studies and the evaluation of downstream cellular consequences.

Section 1: Overall Efficacy Assessment Workflow

A systematic approach is crucial for evaluating a novel PROTAC. The workflow begins with confirming target degradation and determining potency, followed by validating the specific mechanism of action, and finally, assessing the functional consequences on cellular pathways and phenotypes.

G cluster_0 Phase 1: Primary Efficacy Assessment cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional & Phenotypic Analysis A Synthesize PROTAC (POI Ligand + this compound) B Confirm Target Degradation (e.g., Western Blot) A->B C Determine Potency & Kinetics (DC50, Dmax, Time-course) B->C D Confirm Proteasome Dependence (e.g., MG132 Co-treatment) C->D E Verify Target Ubiquitination (IP-Western Blot) F Confirm VHL Dependence (VHL-deficient vs. VHL-WT cells) G Analyze Downstream Signaling (Phospho-protein levels) F->G H Assess Cellular Phenotype (Viability, Apoptosis, Morphology) G->H I Lead Candidate H->I

Caption: A logical workflow for the comprehensive evaluation of a novel PROTAC.

Section 2: Primary Efficacy Assessment: Quantifying Target Protein Degradation

The initial and most critical step is to confirm that the PROTAC induces the degradation of the intended POI in a dose-dependent manner. Western blotting is the gold-standard technique for this purpose.[5]

Protocol 2.1: Western Blot for Target Protein Degradation

This protocol allows for the quantification of POI levels in cells following treatment with the PROTAC.[1]

Principle: Cells are treated with varying concentrations of the PROTAC. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the POI and a loading control.[6][7] The band intensities are quantified to determine the extent of protein degradation relative to a vehicle control.[1]

Materials and Reagents:

  • Cell Line: A human cell line endogenously expressing the POI.

  • PROTAC Stock: High-concentration stock of your POI-VH032 PROTAC in DMSO.

  • Vehicle Control: DMSO.

  • Culture Medium: Appropriate for the chosen cell line.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford assay kit.

  • Antibodies:

    • Primary antibody specific to the POI.

    • Primary antibody for a loading control (e.g., GAPDH, β-Actin, Vinculin).

    • HRP-conjugated secondary antibody.

  • Other Reagents: PBS, Laemmli sample buffer, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL chemiluminescent substrate.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A common concentration range to test is 0, 1, 10, 50, 100, 500, and 1000 nM.[6] Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate cells for a predetermined time (e.g., 16-24 hours) at 37°C.[1]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary POI antibody (diluted in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.[1]

    • Calculate the percentage of protein remaining relative to the vehicle control.

G A 1. Seed & Treat Cells with PROTAC Dilutions B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE (Separate Proteins by Size) B->C D 4. Transfer (Proteins to Membrane) C->D E 5. Immunoblot (Primary & Secondary Abs) D->E F 6. Detect & Quantify (Image and Analyze Bands) E->F

Caption: Experimental workflow for Western blot analysis of PROTAC-induced degradation.
Data Presentation: Degradation Potency and Efficacy

The results from the Western blot are used to generate a dose-response curve, from which key parameters like DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation) can be determined.[1]

PROTAC Concentration (nM)% POI Remaining (Normalized to Loading Control)
0 (Vehicle)100%
195%
1075%
5048%
10022%
5008%
10007%
Calculated DC50 ~45 nM
Calculated Dmax ~93%
Table 1: Example quantitative data derived from a Western blot experiment.

Section 3: Mechanistic Validation Protocols

After confirming degradation, it is essential to verify that it occurs through the intended PROTAC mechanism: recruitment of the VHL E3 ligase and subsequent degradation by the proteasome.

G cluster_PROTAC cluster_ligands PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits Ternary Ternary Complex (POI-PROTAC-VHL) POI_Ligand POI Ligand POI_Ligand->PROTAC VHL_Ligand VH032 VHL_Ligand->PROTAC Proteasome 26S Proteasome POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub Ubiquitin (Ub) Ub->POI Tags POI for Degradation Ternary->Ub Ubiquitination

Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.
Protocol 3.1: Proteasome Dependence Assay

Principle: To confirm the involvement of the proteasome, cells are pre-treated with a proteasome inhibitor, such as MG132, before the addition of the PROTAC. If degradation is proteasome-dependent, the inhibitor will block the reduction in POI levels.[8][9]

Methodology:

  • Seed and grow cells as described in Protocol 2.1.

  • Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Add the PROTAC at a concentration known to cause significant degradation (e.g., 5-10x the DC50 value) to both MG132-treated and untreated wells.

  • Include controls: Vehicle only, PROTAC only, and MG132 only.

  • Incubate for the standard duration (e.g., 16-24 hours).

  • Harvest cells and perform Western blot analysis for the POI as per Protocol 2.1.

Expected Result: In the "PROTAC only" sample, POI levels will be low. In the "PROTAC + MG132" sample, POI levels will be restored to near vehicle-control levels, confirming proteasome-dependent degradation.

Protocol 3.2: Target Ubiquitination Assay (Immunoprecipitation-Western)

Principle: This assay directly demonstrates that the POI is ubiquitinated in a PROTAC-dependent manner. The POI is immunoprecipitated (IP) from cell lysates, and the captured proteins are then analyzed by Western blot for the presence of ubiquitin.[10]

Methodology:

  • Cell Treatment: Treat cells grown in 100 mm dishes with the PROTAC (at a potent concentration) and vehicle control for a shorter time course (e.g., 1, 2, 4 hours) to capture the ubiquitinated species before it is fully degraded. Co-treatment with MG132 is highly recommended to allow ubiquitinated protein to accumulate.

  • Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an antibody specific to the POI overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution & Western Blot:

    • Elute the captured proteins from the beads by boiling in Laemmli sample buffer.

    • Perform Western blot analysis on the eluted samples.

    • Probe one membrane with an anti-ubiquitin antibody and another with the anti-POI antibody (to confirm successful IP).

Expected Result: The Western blot probed with the anti-ubiquitin antibody will show a high-molecular-weight smear or laddering pattern in the lane corresponding to the PROTAC-treated sample, indicating poly-ubiquitination of the immunoprecipitated POI.[10]

Section 4: Assessing Downstream Cellular Consequences

Degrading a POI is expected to impact its associated signaling pathways and produce a cellular phenotype. Assessing these downstream effects is critical for understanding the functional consequences of the PROTAC.

Protocol 4.1: Downstream Signaling Pathway Analysis

Principle: If the POI is a kinase or a scaffold protein in a signaling cascade, its degradation should alter the levels or phosphorylation status of downstream proteins. Western blotting can be used to probe for these changes.

Methodology:

  • Treat cells with the PROTAC across a range of concentrations and time points.

  • Perform Western blotting as per Protocol 2.1.

  • In addition to probing for the POI and a loading control, probe separate membranes with antibodies against key downstream effector proteins. For example, if degrading a kinase, use a phospho-specific antibody for its direct substrate.

  • Quantify the changes in the downstream protein's total level or phosphorylation state relative to the vehicle control.

G cluster_pathway POI Protein of Interest (e.g., Kinase) Downstream Downstream Effector POI->Downstream Phosphorylates pDownstream Phosphorylated Downstream Effector Response Cellular Response (e.g., Proliferation) pDownstream->Response Activates PROTAC PROTAC (Degrades POI) PROTAC->POI

Caption: PROTAC-mediated degradation of a POI kinase blocks downstream signaling.
Protocol 4.2: Cell Viability / Proliferation Assay

Principle: If the POI is essential for cell survival or proliferation (e.g., an oncoprotein), its degradation should lead to decreased cell viability. This can be measured using various plate-based assays.

Methodology:

  • Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

  • Assay: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) according to the manufacturer's protocol.

  • Measurement: Read the luminescence or fluorescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Functional Potency

The functional data should be correlated with the degradation data to link the phenotypic outcome with POI removal.

ParameterPROTAC A
Degradation DC50 (24h)45 nM
Viability GI50 (72h)60 nM
Table 2: Correlating degradation potency (DC50) with functional outcome (GI50).

By following these detailed protocols and workflows, researchers can effectively characterize the efficacy, mechanism, and functional consequences of novel PROTACs developed using the this compound ligase handle, paving the way for the development of potent and selective targeted protein degraders.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with VH032-C7-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted cancer therapy is rapidly evolving, with Antibody-Drug Conjugates (ADCs) representing a highly promising therapeutic modality. A novel class of ADCs, known as Degrader-Antibody Conjugates (DACs), is emerging, which utilize Proteolysis-Targeting Chimeras (PROTACs) as payloads. Instead of delivering a cytotoxic agent to kill the target cell, DACs deliver a degrader molecule that induces the ubiquitination and subsequent proteasomal degradation of a specific pathogenic protein within the cancer cell.[]

This document provides a detailed protocol for the development of a DAC using VH032-C7-COOH, a functionalized von-Hippel-Lindau (VHL) E3 ligase ligand.[2][3] This molecule acts as the PROTAC payload, hijacking the VHL E3 ligase to target a protein of interest for degradation. The terminal carboxylic acid on the C7 linker allows for covalent conjugation to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) via stable amide bond formation. By conjugating this compound to a tumor-targeting antibody, researchers can achieve selective delivery of the degrader to cancer cells, thereby enhancing its therapeutic index and minimizing off-target effects.

These application notes will guide researchers through the process of conjugating this compound to a monoclonal antibody, purifying the resulting DAC, and performing essential characterization and in vitro efficacy studies.

Chemical Structure of this compound

Systematic Name: 9-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-9-oxononanoic acid[2] Molecular Formula: C₃₁H₄₄N₄O₆S[3] Molecular Weight: 600.77 g/mol [2] CAS Number: 2172819-76-8[3]

Mechanism of Action

The developed DAC exerts its therapeutic effect through a multi-step process. First, the monoclonal antibody component of the DAC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the DAC into the cell. Inside the cell, the DAC is trafficked to the lysosome, where the linker is cleaved, releasing the VH032 payload. The released VH032 then forms a ternary complex with the VHL E3 ubiquitin ligase and a target protein of interest, leading to the polyubiquitination and subsequent degradation of the target protein by the proteasome. This targeted protein degradation can induce apoptosis or cell cycle arrest in the cancer cell.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development and characterization of VHL-based PROTACs and DACs. This data is provided for reference and will vary depending on the specific antibody, target protein, and cell line used.

Table 1: VHL-Based Degrader Potency

Compound TypeTarget ProteinCell LinePotency MetricValueReference
PROTACBRD4PC3DC₅₀2.58 nM[4]
PROTACBRD4EOL-1DC₅₀216 nM[4]
DACBRD4HUVECIC₅₀7 nM[4]
DACBRD4MiaPACA2IC₅₀31 nM[4]
PROTACKRAS G12CVariousDC₅₀0.25 - 0.76 µM[5]
PROTACSMARCA2RKODC₅₀1 nM[5]

Table 2: Typical DAC Characteristics

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR)> 4Hydrophobic Interaction Chromatography (HIC)-HPLC
Binding Affinity (to target antigen)1 - 100 nMELISA, Surface Plasmon Resonance (SPR)
In Vitro Cytotoxicity (IC₅₀)1 - 100 nMMTT Assay, CellTiter-Glo® Assay

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxyl group of this compound to the primary amines of lysine residues on a monoclonal antibody using a two-step EDC/Sulfo-NHS activation procedure.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into PBS, pH 7.4 to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired molar excess of this compound stock solution to the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to this compound) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the activated this compound mixture to the prepared mAb solution. The final concentration of DMSO in the reaction should be less than 10%.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting DAC using a size exclusion chromatography column to remove unreacted this compound and other small molecules.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol outlines the determination of the average DAR and drug load distribution of the purified DAC using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified DAC sample

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified DAC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the prepared DAC sample.

    • Elute the DAC species with a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(%Peak Area of each species * DAR of each species) / 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the in vitro efficacy of the DAC by measuring its cytotoxic effect on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified DAC and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the DAC and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted DAC or antibody solutions to the respective wells. Include untreated control wells.

    • Incubate for 72-96 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the DAC concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_assay In Vitro Evaluation mAb Monoclonal Antibody conjugation Conjugation Reaction mAb->conjugation vh032 This compound activation Activation (EDC/Sulfo-NHS) vh032->activation activation->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (HIC-HPLC) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity VHL_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / DAC Action HIF1a HIF-1α PHD PHD HIF1a->PHD O₂ HIF1a_OH HIF-1α (OH) PHD->HIF1a_OH VHL_complex VHL E3 Ligase Complex HIF1a_OH->VHL_complex Ub Ubiquitin VHL_complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (Stable) HIF_dimer HIF-1α/β Dimer HIF1a_stable->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer HRE Hypoxia Response Element HIF_dimer->HRE Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression DAC VH032-ADC TernaryComplex Target-VH032-VHL Complex DAC->TernaryComplex Internalization & Release TargetProtein Target Protein TargetProtein->TernaryComplex Proteasome_hypoxia Proteasome TernaryComplex->Proteasome_hypoxia Ubiquitination VHL_complex_hypoxia VHL E3 Ligase Complex VHL_complex_hypoxia->TernaryComplex TargetProtein_degraded Target Protein Degradation Proteasome_hypoxia->TargetProtein_degraded

References

Application Notes and Protocols for Downstream Analysis of Protein Degradation Induced by VH032-C7-COOH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3]

This document focuses on PROTACs constructed using VH032-C7-COOH , a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] this compound serves as the E3 ligase recruiting moiety, which, when linked to a specific POI ligand, forms a potent degrader molecule.[6][7] The downstream analysis of such PROTACs is critical to confirm target degradation, understand the biological consequences, and assess therapeutic potential. This application note provides detailed protocols for key experiments and guidance on data interpretation.

Mechanism of Action: VH032-Based PROTACs

A PROTAC utilizing this compound hijacks the VHL E3 ligase to induce degradation of a specific POI. The process begins with the PROTAC simultaneously binding to both the POI and the VHL protein, forming a ternary complex.[2][8] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to act catalytically.[1][10]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI POI->POI_bound Binds VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound Binds POI_bound->PROTAC_bound VHL_bound->PROTAC_bound Ub Ubiquitin POI_Ub Poly-ubiquitinated POI Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->POI_Ub Ubiquitination

Caption: VH032-PROTAC induced protein degradation pathway.

Verification of Target Protein Degradation by Western Blot

The most direct method to confirm PROTAC efficacy is to measure the reduction in target protein levels.[1] Western blotting is a standard technique for quantifying protein degradation and determining key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][8]

Quantitative Data Summary: Degradation Potency

The following table illustrates how to summarize results from a Western blot dose-response experiment. Values are representative for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4).

ParameterValueCell LineTreatment Time
DC50 < 100 nMHeLa24 hours
Dmax > 90%HeLa24 hours
Detailed Experimental Protocol: Western Blot Analysis

This protocol outlines the steps for treating cells with a VH032-based PROTAC and quantifying target protein degradation.

Materials:

  • Target cell line (e.g., HeLa, THP-1)[11]

  • This compound-based PROTAC stock solution in DMSO

  • Vehicle control (DMSO)[11]

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[1]

  • BCA Protein Assay Kit[1]

  • Laemmli sample buffer[1]

  • SDS-PAGE gels, electrophoresis and transfer apparatus[11]

  • PVDF or nitrocellulose membranes[11]

  • Blocking buffer (5% non-fat milk or BSA in TBST)[1]

  • Primary antibodies (e.g., anti-Target, anti-VHL, anti-β-actin)[12][13]

  • HRP-conjugated secondary antibodies[1]

  • Enhanced Chemiluminescence (ECL) substrate[11]

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[11]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[11]

    • Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.[11]

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash cells twice with ice-cold PBS.[1]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[1]

    • Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[11]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[14]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein (and a loading control like β-actin) overnight at 4°C.[1][11]

    • Wash the membrane three times with TBST for 5-10 minutes each.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.[11]

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

    • Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.[1]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.[1]

Analysis of Downstream Cellular Phenotype

Degrading a target protein is expected to produce a functional cellular outcome, such as decreased cell viability or induction of apoptosis, particularly in cancer-related targets.[15]

Quantitative Data Summary: Antiproliferative Activity
ParameterValueCell LineAssay Duration
IC50 < 500 nMMCF-772 hours
Detailed Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol measures ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Target cell line

  • VH032-based PROTAC

  • White, opaque-walled 96-well or 384-well plates[8]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled multi-well plate at a predetermined density and allow them to attach for 24 hours.[8]

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include wells with vehicle control (DMSO) and wells with no cells for background measurement.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.

Assessment of Downstream Signaling Pathways

Degradation of a POI often perturbs specific signaling cascades. Analyzing the expression of key downstream biomarkers can confirm the mechanism of action and reveal further biological effects. For example, degrading the epigenetic reader BRD4 is known to downregulate the transcription of the oncogene c-Myc.[11]

Signaling_Pathway PROTAC VH032-BRD4 PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Binds & Induces Degradation Proteasomal Degradation BRD4->Degradation cMyc_Gene c-Myc Gene (DNA) BRD4->cMyc_Gene Promotes Transcription Degradation->cMyc_Gene Transcription Inhibited cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Drives

Caption: Downstream effects of PROTAC-mediated BRD4 degradation.

Quantitative Data Summary: Biomarker Modulation

Western blotting or quantitative proteomics can be used to measure changes in downstream proteins.

Protein BiomarkerExpected Change in Protein LevelRationale
BRD4 >90% DecreaseDirect degradation by the PROTAC.[11]
c-Myc Significant DecreaseTranscriptional downregulation due to BRD4 absence.[11]
Cleaved PARP IncreaseIndicator of apoptosis activation.

Global Proteome Analysis for Specificity and Off-Target Effects

While Western blotting confirms degradation of the intended target, it is crucial to assess the PROTAC's specificity across the entire proteome.[16] Mass spectrometry-based quantitative proteomics (e.g., using TMT labeling) can identify and quantify thousands of proteins, revealing any unintended "off-target" degradation.[17][18]

Proteomics_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics A 1. Cell Culture & Treatment (Vehicle vs. PROTAC) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Labeling (e.g., TMT) C->D E 5. LC-MS/MS Analysis D->E F 6. Protein Identification & Quantification E->F Raw Data G 7. Statistical Analysis (Fold Change, p-value) F->G H 8. Data Visualization (Volcano Plot) G->H I 9. Target & Off-Target Identification H->I

Caption: Experimental workflow for quantitative proteomics analysis.

Quantitative Data Summary: Proteomics Hits

Results are often visualized in a volcano plot. A summary table can highlight the key findings.

ProteinLog2 (Fold Change)-Log10 (p-value)Status
Target POI -4.58.2Intended Target
BRD2 -4.17.9Known related family member
BRD3 -3.97.5Known related family member
Protein X -2.55.1Potential Off-Target
VHL 0.84.9Stabilized E3 Ligase[13]
Protocol Overview: Quantitative Proteomics
  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives Dmax and a vehicle control for 24 hours. Lyse cells and quantify protein.

  • Digestion and Labeling: Digest proteins into peptides using trypsin. Label peptides from different conditions (e.g., control vs. PROTAC-treated) with isobaric tags (e.g., TMT).

  • LC-MS/MS: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins between samples.[18] Proteins with a significant decrease in abundance in the PROTAC-treated sample are considered potential degradation targets.[10]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cell Permeability of VH032-C7-COOH Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of VH032-C7-COOH based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound based PROTAC shows potent biochemical activity but poor cellular efficacy. What is the likely cause?

A1: A common reason for this discrepancy is low cell permeability. PROTACs are large molecules that often fall outside the typical "rule of five" for drug-likeness, making cell entry a significant hurdle. The exposed carboxylic acid in the this compound linker can become ionized at physiological pH, increasing polarity and further hindering passive diffusion across the cell membrane. Hydrolysis of an ester precursor to the carboxylic acid can also lead to a significant drop in cell permeability and a loss of cellular potency.[1]

Troubleshooting Steps:

  • Assess Permeability: Directly measure the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux.[2][3][4][5][6]

  • Modify the Linker: The C7-COOH linker provides a convenient attachment point, but its properties may need optimization. Consider the following modifications:

    • Esterification: Convert the carboxylic acid to an ethyl ester or other suitable ester to act as a prodrug.[7] This can enhance cell permeability, with the ester being hydrolyzed intracellularly to release the active PROTAC.

    • Amide Coupling: Replace the carboxylic acid by coupling it with a small, neutral amine to mask its polarity.

  • Optimize Lipophilicity (ALogP): For VH032-based PROTACs, an ALogP between 3 and 5 is suggested to favor higher permeability.[8] Analyze the ALogP of your current PROTAC and consider modifications to the warhead or linker to fall within this optimal range.

Q2: I've modified the linker of my this compound PROTAC, but the permeability is still low. What other strategies can I employ?

A2: If simple linker modification is insufficient, several other strategies can be explored to improve the cell permeability of your PROTAC:

  • Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and encourage a more compact, "ball-like" conformation in the non-polar environment of the cell membrane, which can improve permeability.[9]

  • Linker Composition and Rigidity:

    • Replacing flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, has been shown to improve cellular permeability.[9]

    • The linker's composition has a profound impact on the PROTAC's ability to adopt folded, low-polarity conformations.[10][11] Consider linkers that facilitate the shielding of the polar surface area of the VHL ligand.[10][11]

  • Amide-to-Ester Substitution: Replacing an amide bond within the PROTAC structure with an ester can remove a hydrogen bond donor, which may increase permeability without significantly compromising VHL binding affinity.[3][6][8][10]

  • "In-cell Click-formed" PROTACs (CLIPTACs): This strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable fragments.[7] For example, a trans-cyclo-octene (TCO)-tagged warhead and a tetrazine-tagged E3 ligase recruiter can be introduced to cells sequentially, where they undergo a click reaction to form the active PROTAC.[7]

Q3: How do I choose the best assay to measure the cell permeability of my PROTAC?

A3: The choice of assay depends on the specific information you need and the stage of your research.

  • For high-throughput screening of passive permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to quickly assess a compound's ability to diffuse across an artificial lipid membrane.[2][3][4][5][6] It provides a good initial indication of passive permeability.

  • For a more comprehensive in vitro model: The Caco-2 Permeability Assay uses a monolayer of human intestinal cells and can model passive diffusion, active transport, and efflux mechanisms, providing a more holistic view of a compound's potential for oral absorption.[2]

  • To assess intracellular target engagement and availability: The NanoBRET Target Engagement Assay is a live-cell method that can quantify the binding of a PROTAC to its E3 ligase target (e.g., VHL) and can be used to calculate an "availability index" that reflects intracellular concentration.[12]

Quantitative Data Summary

The following table summarizes permeability data for a series of VH032-based PROTACs, highlighting the impact of structural modifications on permeability.

Compound SeriesKey Structural FeaturePAMPA Permeability (P_e_ x 10⁻⁶ cm/s)Lipophilic Permeability Efficiency (LPE)Reference
MZ Series tert-Leu on VHL ligand0.002 - 0.60.1 - 0.4[3][6]
AT Series Penicillamine on VHL ligandSignificantly lower than MZ series-2.3 to -2.6[3][6]
Ester Derivatives Amide replaced by esterIncreased permeability vs. amide-[3][6][8]

Note: This table is a summary of findings from the cited literature. For detailed values, please refer to the original publications. The data suggests that even small changes, such as substituting a tert-Leucine for a penicillamine, can significantly impact permeability by exposing an additional hydrogen bond donor.[3][6]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for assessing the passive permeability of this compound based PROTACs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated)

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable lipid

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC test compounds and control compounds (high and low permeability)

  • DMSO

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Lipid Solution: Dissolve DOPC in dodecane to a final concentration of 10-20 mg/mL.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.

  • Prepare Donor Solutions: Dissolve test and control PROTACs in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Assemble PAMPA Sandwich: Add 150 µL of the donor solution to each well of the lipid-coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is immersed in the acceptor solution.

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (P_e_): The apparent permeability coefficient can be calculated using the following equation:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A]_t = Concentration in the acceptor well at time t

    • [C_eq] = Equilibrium concentration

Visualizations

Signaling and Experimental Workflows

PROTAC_Permeability_Troubleshooting cluster_problem Problem Identification cluster_hypothesis Primary Hypothesis cluster_assessment Permeability Assessment cluster_strategies Improvement Strategies cluster_outcome Desired Outcome start High Biochemical Potency, Low Cellular Efficacy hypothesis Poor Cell Permeability start->hypothesis pampa PAMPA Assay (Passive Diffusion) hypothesis->pampa Test Hypothesis caco2 Caco-2 Assay (Active Transport/Efflux) hypothesis->caco2 Test Hypothesis nanobret NanoBRET Assay (Intracellular Target Engagement) hypothesis->nanobret Test Hypothesis linker_mod Linker Modification (Esterification, Amidation) pampa->linker_mod If Permeability is Low alogp_opt ALogP Optimization (3-5 Range) pampa->alogp_opt If Permeability is Low imhb Introduce Intramolecular Hydrogen Bonds pampa->imhb If Permeability is Low ester_sub Amide-to-Ester Substitution pampa->ester_sub If Permeability is Low caco2->linker_mod If Permeability is Low caco2->alogp_opt If Permeability is Low caco2->imhb If Permeability is Low caco2->ester_sub If Permeability is Low nanobret->linker_mod If Permeability is Low nanobret->alogp_opt If Permeability is Low nanobret->imhb If Permeability is Low nanobret->ester_sub If Permeability is Low end Improved Cellular Permeability & Efficacy linker_mod->end Iterative Optimization alogp_opt->end Iterative Optimization imhb->end Iterative Optimization ester_sub->end Iterative Optimization

Caption: Troubleshooting workflow for improving PROTAC cell permeability.

PAMPA_Workflow prep_lipid 1. Prepare Lipid Solution (e.g., DOPC in Dodecane) coat_plate 2. Coat Filter Plate with Lipid Solution prep_lipid->coat_plate assemble 5. Assemble PAMPA Sandwich (Filter Plate on Acceptor Plate) coat_plate->assemble prep_donor 3. Prepare Donor Solutions (PROTACs in PBS) prep_donor->assemble prep_acceptor 4. Prepare Acceptor Plate (PBS) prep_acceptor->assemble incubate 6. Incubate (4-18 hours with gentle shaking) assemble->incubate analyze 7. Analyze Concentrations (Donor and Acceptor Wells) incubate->analyze calculate 8. Calculate P_e analyze->calculate

References

troubleshooting low degradation efficiency with VH032-C7-COOH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing VH032-C7-COOH as a building block for Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of your PROTAC, with a focus on overcoming low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a PROTAC?

A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as the E3 ligase-recruiting component of a PROTAC. The C7-COOH linker provides a reactive handle for conjugation to a ligand that targets your protein of interest (POI). Once the PROTAC is assembled and introduced into cells, the VH032 moiety recruits the VHL E3 ligase, while the other end of the PROTAC binds to the POI. This induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.

Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

A2: If you do not observe any degradation, it is crucial to systematically evaluate each step of the PROTAC mechanism of action. A recommended initial workflow is as follows:

  • Confirm Target Engagement: Ensure your PROTAC is binding to the target protein within the cells.

  • Verify E3 Ligase Recruitment: Confirm that the VH032 portion of your PROTAC is successfully recruiting the VHL E3 ligase.

  • Assess Ternary Complex Formation: Investigate whether the PROTAC is mediating the formation of a stable ternary complex between your target protein and the VHL E3 ligase.

  • Check for Ubiquitination: Determine if the target protein is being ubiquitinated upon PROTAC treatment.

  • Evaluate Proteasome Activity: Ensure the proteasome is functional in your experimental system.

Q3: My PROTAC shows weak degradation, or the degradation is not dose-dependent. What could be the issue?

A3: Weak or non-dose-dependent degradation can be attributed to several factors, including the "hook effect," poor cell permeability, or suboptimal linker length and composition. The hook effect is a phenomenon where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[3][4]

Q4: What are appropriate negative controls for my this compound PROTAC experiments?

A4: To ensure that the observed degradation is a direct result of the PROTAC's mechanism of action, it is essential to include negative controls. An ideal negative control would be a structurally similar molecule that is deficient in either binding to the target protein or the VHL E3 ligase. For a VH032-based PROTAC, a common negative control is a diastereomer of VH032 that does not bind to VHL.[4][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low degradation efficiency with your this compound based PROTAC.

Problem 1: No or Weak Target Degradation Observed by Western Blot

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps Expected Outcome if Successful
Poor Cell Permeability Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm intracellular target binding.[3] Consider optimizing the linker to improve physicochemical properties.A shift in the melting temperature of the target protein in CETSA or a positive BRET signal indicates target engagement.
Inefficient Ternary Complex Formation Conduct a co-immunoprecipitation (Co-IP) experiment to pull down the VHL E3 ligase and blot for your target protein.[6]Detection of the target protein in the VHL immunoprecipitate confirms ternary complex formation.
Suboptimal PROTAC Concentration (Hook Effect) Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect.[3][4]A bell-shaped dose-response curve is indicative of the hook effect. Optimal degradation will be observed at an intermediate concentration.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal PROTAC concentration to determine the time required for maximal degradation (Dmax).Increased degradation of the target protein over time, reaching a plateau at the optimal time point.
Low E3 Ligase Expression Verify the expression levels of VHL in your cell line using western blot.Sufficient VHL protein levels are necessary for efficient degradation.
Ineffective Ubiquitination Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin after treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[3]An increase in the high-molecular-weight ubiquitin smear for the target protein indicates successful ubiquitination.
Proteasome Inhibition As a control, co-treat cells with your PROTAC and a proteasome inhibitor.Inhibition of degradation in the presence of a proteasome inhibitor confirms that the degradation is proteasome-dependent.

Example Western Blot Data for Troubleshooting No/Weak Degradation:

Lane 1: Vehicle Control Lane 2: PROTAC (1 µM) Lane 3: PROTAC (10 µM) Lane 4: PROTAC + MG132 Lane 5: Negative Control PROTAC Interpretation
Strong Target BandStrong Target BandStrong Target BandStrong Target BandStrong Target BandNo Degradation: Potential issues with permeability, ternary complex formation, or ubiquitination.
Strong Target BandFaint Target BandStrong Target BandStrong Target BandStrong Target BandHook Effect: The 1 µM concentration is optimal, while 10 µM is too high.
Strong Target BandFaint Target BandFaint Target BandStrong Target BandStrong Target BandSuccessful Degradation: The PROTAC is active and degradation is proteasome-dependent.
Problem 2: High Background or Non-Specific Bands on Western Blot

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Antibody Issues Optimize primary and secondary antibody concentrations. Ensure the primary antibody is specific to the target protein.
Insufficient Blocking Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).
Inadequate Washing Increase the number and duration of washes between antibody incubations.
Sample Degradation Always use fresh lysates and add protease inhibitors to your lysis buffer.[7][8]

Data Presentation

The following tables provide illustrative quantitative data for a hypothetical PROTAC synthesized using this compound, targeting Protein X. These values are representative and should be determined empirically for your specific PROTAC and target.

Table 1: Dose-Response of PROTAC-X Degradation of Protein X

PROTAC-X Concentration (nM)% Protein X Remaining (Normalized to Loading Control)
0 (Vehicle)100%
185%
1055%
10020%
100025%
1000060%
DC50 ~15 nM
Dmax ~80% degradation at 100 nM

Table 2: Time-Course of PROTAC-X (100 nM) Degradation of Protein X

Treatment Time (hours)% Protein X Remaining (Normalized to Loading Control)
0100%
270%
445%
825%
1620%
2422%

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Quantification
  • Cell Seeding and Treatment: Plate cells at a density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations or for a time-course as determined by your experimental design. Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[7][9]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with your PROTAC at the optimal concentration and a vehicle control. Pre-treatment with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours can help stabilize the ternary complex.[6]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-VHL antibody or an antibody against your target protein overnight at 4°C.

  • Complex Capture and Washing: Add Protein A/G agarose beads to capture the immune complexes. Wash the beads multiple times with IP lysis buffer.

  • Elution and Western Blot Analysis: Elute the bound proteins by boiling in Laemmli buffer. Analyze the eluate by western blot, probing for the target protein and VHL to confirm their co-precipitation.[6]

Protocol 3: In-Cell Ubiquitination Assay
  • Cell Treatment: Treat cells with your PROTAC at the optimal concentration. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[3]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).

  • Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the western blot with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear in the PROTAC-treated sample indicates polyubiquitination of your target protein.[3]

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

Troubleshooting_Workflow Start Low/No Degradation Permeability 1. Check Cell Permeability Start->Permeability Ternary_Complex 2. Assess Ternary Complex Formation Permeability->Ternary_Complex Binding OK No_Binding No Intracellular Binding Permeability->No_Binding No Binding Ubiquitination 3. Verify Ubiquitination Ternary_Complex->Ubiquitination Complex Forms No_Complex No Ternary Complex Ternary_Complex->No_Complex No Complex Proteasome 4. Check Proteasome Activity Ubiquitination->Proteasome Ubiquitination OK No_Ub No Ubiquitination Ubiquitination->No_Ub No Ubiquitination Success Successful Degradation Proteasome->Success Proteasome Active Proteasome_Issue Proteasome Inactive Proteasome->Proteasome_Issue Proteasome Inactive Optimize Optimize PROTAC (Linker, Warhead) No_Binding->Optimize No_Complex->Optimize No_Ub->Optimize

Caption: A stepwise workflow for troubleshooting low degradation efficiency.

Caption: The "hook effect" leading to reduced degradation at high PROTAC concentrations.

References

Technical Support Center: Optimizing Linker Length for VH032-C7-COOH Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for PROTACs containing the VH032-C7-COOH E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a this compound containing PROTAC?

A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the VH032 E3 ligase ligand to the ligand targeting your protein of interest (POI). Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the von Hippel-Lindau (VHL) E3 ligase.[1][2] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] An optimal linker orients the two proteins correctly to enable efficient ubiquitination of the target protein, leading to its degradation by the proteasome.[1]

Q2: Is there a universal optimal linker length for all VH032-based PROTACs?

A2: No, there is no single optimal linker length. The ideal length is highly dependent on the specific POI and the topology of the ternary complex. It must be determined empirically for each new target.[4] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the complex.[4]

Q3: What are the most common types of linkers used with this compound?

A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains. These are frequently used due to their synthetic tractability and the ease with which their length can be systematically varied.[2][3] However, more rigid linkers incorporating elements like piperazine/piperidine rings or alkynes are also used to improve physicochemical properties and restrict conformational flexibility, which can sometimes enhance ternary complex stability.[2]

Q4: What is the "hook effect" and how does linker design influence it?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[5] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) over the productive ternary complex (POI-PROTAC-E3 ligase).[5] While this is an inherent characteristic of the PROTAC mechanism, a well-designed linker can enhance the cooperativity and stability of the ternary complex, which can help mitigate the severity of the hook effect.

Troubleshooting Guide

Problem 1: My PROTAC shows high binding affinity to both the target protein and VHL in binary assays, but it fails to induce target degradation in cells.

  • Possible Cause 1: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric clashes that prevent the POI and VHL from forming a productive ternary complex. Alternatively, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites on the target are not accessible.[4]

    • Troubleshooting Steps:

      • Synthesize a series of PROTACs with varying linker lengths (e.g., alkyl chains of different numbers of carbons or varying numbers of PEG units).

      • Evaluate the degradation activity of this series using Western blotting to identify an optimal length.

      • Consider introducing more rigid linker motifs to reduce conformational flexibility and potentially favor a productive orientation.[2]

  • Possible Cause 2: Poor Physicochemical Properties.

    • Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.

    • Troubleshooting Steps:

      • Perform cell permeability assays (e.g., PAMPA) to assess the PROTAC's ability to cross the cell membrane.

      • Modify the linker to improve solubility, for example, by incorporating more polar groups like PEG units. Be aware that this can also affect other properties.[3]

      • Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before adding it to cell culture media.[5]

  • Possible Cause 3: Unfavorable Ternary Complex Conformation.

    • Explanation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme associated with the VHL complex.

    • Troubleshooting Steps:

      • Perform a co-immunoprecipitation (Co-IP) experiment to confirm the formation of the ternary complex in cells.

      • If possible, use computational modeling to predict the structure of the ternary complex with different linkers to guide rational design.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its effective concentration range.

  • Possible Cause: Low Ternary Complex Cooperativity.

    • Explanation: The "hook effect" is exacerbated when the formation of binary complexes is strongly favored over the ternary complex.[5]

    • Troubleshooting Steps:

      • Optimize Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially increasing cooperativity.[2]

      • Systematic Linker Exploration: The stability of the ternary complex is highly sensitive to linker length and composition. A systematic evaluation of different linker types (e.g., PEG vs. alkyl) and lengths is the most effective way to identify a PROTAC that forms a more stable ternary complex and exhibits a less pronounced hook effect.

Data Presentation: Impact of Linker Length on Degradation

The following table provides representative data for a hypothetical series of PROTACs targeting Protein "X", constructed using this compound and an amine-functionalized ligand for Protein X, connected by alkyl linkers of varying lengths. This data illustrates the critical importance of linker length optimization.

PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-X-1Alkyl Chain8> 1000< 10
PROTAC-X-2Alkyl Chain1025065
PROTAC-X-3 Alkyl Chain 12 25 95
PROTAC-X-4Alkyl Chain148088
PROTAC-X-5Alkyl Chain1635060

Data is hypothetical and for illustrative purposes only. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values must be determined experimentally.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary binds PROTAC VH032-PROTAC PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary binds Ternary->PROTAC   Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI   Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome   Recognition Degradation Degraded Peptides Proteasome->Degradation   Degradation

Caption: PROTAC Mechanism of Action.

Optimization_Workflow cluster_0 Design & Synthesis cluster_1 Biochemical & Cellular Screening cluster_2 Mechanism of Action Validation cluster_3 Optimization start Define POI Ligand & Attachment Point design Design Linker Series (Vary Length/Composition) start->design synth Synthesize PROTAC Library design->synth western Cellular Degradation Assay (Western Blot) Determine DC₅₀ & Dₘₐₓ synth->western dose_response Dose-Response & Time-Course western->dose_response coip Ternary Complex Confirmation (Co-Immunoprecipitation) dose_response->coip controls Validate with Controls (e.g., Proteasome Inhibitor) coip->controls optimize Select Lead PROTAC(s) controls->optimize iterate Iterate Design (Refine Linker/Ligands) optimize->iterate iterate->design

Caption: Experimental Workflow for Linker Optimization.

Troubleshooting_Workflow Troubleshooting: No or Low Degradation Start No/Low Degradation Observed Check_Synth Is Compound Correct & Pure? Start->Check_Synth Check_Perm Is PROTAC cell-permeable? Check_E3 Is VHL E3 Ligase Expressed & Active? Check_Perm->Check_E3 Yes Action_Perm Action: - Modify linker for better  physicochemical properties - Perform PAMPA assay Check_Perm->Action_Perm No Check_Ternary Does Ternary Complex Form in Cells? Check_Ternary->Action_Perm Yes, but still no degradation (implies poor orientation) Action_Ternary Action: - Synthesize linker series  (vary length/rigidity) - Change attachment points Check_Ternary->Action_Ternary No Check_Synth->Check_Perm Yes Action_Synth Action: - Confirm structure (NMR, MS) - Re-purify compound Check_Synth->Action_Synth No Action_E3 Action: - Confirm VHL expression  via Western Blot - Use cell line with known  VHL activity Check_E3->Action_E3 No Action_CoIP Perform Co-IP Check_E3->Action_CoIP Yes Action_CoIP->Check_Ternary

Caption: Troubleshooting Workflow for Poor Degradation.

Experimental Protocols

Protocol 1: Synthesis of a this compound containing PROTAC via Amide Coupling

This protocol describes a general method for coupling this compound to a target protein ligand that contains a primary or secondary amine.

Materials:

  • This compound

  • Amine-functionalized target protein ligand (Ligand-NH₂)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC-grade acetonitrile and water

  • 0.1% TFA (Trifluoroacetic acid) for HPLC

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized target ligand (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Purification: Purify the crude product using reverse-phase preparative HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Collect the fractions containing the desired product, combine them, and lyophilize to obtain the pure PROTAC. Confirm the identity and purity of the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the amount of a target protein remaining in cells after PROTAC treatment.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of your VH032-PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a desired time (typically 16-24 hours).

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (if stripped) with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[5][6]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm that the PROTAC induces the formation of a ternary complex between your POI and VHL.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency. For best results, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to prevent the degradation of the complex.

    • Treat the cells with the PROTAC (at a concentration known to be effective, e.g., 3-5x DC₅₀) or DMSO for 4-6 hours.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., IP lysis buffer).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour.

    • Incubate the pre-cleared lysate with an antibody against VHL (or the POI) overnight at 4°C. Use a corresponding IgG as a negative control.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes for 2-4 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting.

    • Probe one membrane with an antibody against the POI and another with an antibody against VHL.

    • An increased amount of the co-precipitated protein (e.g., detecting the POI in the VHL pulldown) in the PROTAC-treated sample compared to the control indicates ternary complex formation.

References

addressing solubility issues of VH032-C7-COOH in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VH032-C7-COOH. This guide provides detailed information, troubleshooting advice, and protocols to help you address solubility challenges with this compound in aqueous buffers for your research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a critical factor?

A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of the VH032 VHL ligand attached to a 7-carbon alkyl linker that terminates in a carboxylic acid (-COOH) group. This terminal group allows for conjugation with a ligand for a target protein. For biochemical and cell-based assays, achieving a stable, soluble concentration in aqueous buffers is critical for obtaining accurate, reproducible results and understanding the compound's true efficacy and potency. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading experimental outcomes.

Q2: What are the primary reasons for the limited solubility of this compound in neutral aqueous buffers?

A2: The limited solubility stems from the physicochemical properties of the molecule. While the carboxylic acid group provides a polar, ionizable handle, the core VH032 structure and the C7 alkyl linker are largely hydrophobic. In neutral pH buffers, the carboxylic acid group (a weak acid) is only partially ionized. The non-ionized, protonated form is less polar and significantly less soluble in water.[3][4]

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: The most effective method is to increase the pH of your aqueous buffer. By raising the pH to a level approximately 1-2 units above the pKa of the carboxylic acid group, you can ensure it becomes fully deprotonated (COO-). This negatively charged carboxylate form is an ion, making it significantly more soluble in polar aqueous solutions.[3][5][6] The use of a small percentage of a co-solvent, such as DMSO, from the stock solution can also help maintain solubility.[7]

Q4: What is the recommended solvent for preparing a high-concentration stock solution?

A4: Due to its hydrophobic nature, this compound should first be dissolved in a polar, aprotic organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[8][9] For the parent compound VH032, solubilities of up to 100 mg/mL in DMSO have been reported.[8] While the C7-COOH linker will alter this property, DMSO remains the recommended starting solvent. Always use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[8][10]

Troubleshooting Guide

Problem: My this compound precipitates from the aqueous buffer after dilution from a DMSO stock.

This is a common issue that can often be resolved by addressing one of the following factors. The workflow below can help diagnose the cause.

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Precipitate Observed After Dilution check_ph 1. Check Buffer pH Is pH > 7.0? start->check_ph check_dmso 2. Check Final DMSO % Is it sufficient to aid solubility? (e.g., 0.1-1%) check_ph->check_dmso Yes increase_ph Solution: Increase buffer pH to >7.5 (e.g., use HEPES pH 8.0) check_ph->increase_ph No check_conc 3. Check Final Concentration Is it below the solubility limit in the final buffer? check_dmso->check_conc Yes increase_dmso Solution: Increase final DMSO % (if assay tolerates it) check_dmso->increase_dmso No decrease_conc Solution: Lower the working concentration of this compound check_conc->decrease_conc No no_precipitate Problem Solved: No Precipitate check_conc->no_precipitate Yes increase_ph->no_precipitate increase_dmso->no_precipitate decrease_conc->no_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

  • Cause 1: Buffer pH is too low.

    • Explanation: The carboxylic acid group is protonated at acidic or neutral pH, making the molecule less polar and prone to precipitation in aqueous media.

    • Solution: Prepare your final aqueous buffer with a pH of 7.5 or higher (e.g., Tris pH 8.0, HEPES pH 8.0). This will deprotonate the carboxylic acid, rendering it a charged carboxylate ion (COO-) with significantly improved aqueous solubility.[5][6]

  • Cause 2: The final concentration of the compound exceeds its solubility limit.

    • Explanation: Every compound has a maximum solubility in a given buffer system. Your target concentration may be too high for the chosen conditions (pH, temperature, co-solvent percentage).

    • Solution: Determine the approximate solubility limit by performing a serial dilution and observing the highest concentration that remains clear. If necessary, lower the final working concentration for your experiment. Using sonication or gentle warming can sometimes help dissolve the compound initially, but it may precipitate later if the solution is supersaturated.[8][9]

  • Cause 3: The final concentration of the organic co-solvent (DMSO) is too low.

    • Explanation: While the goal is an aqueous solution, a very small amount of residual DMSO (e.g., 0.1% to 1%) from the stock can act as a co-solvent to help keep the hydrophobic portions of the molecule solubilized.[7] If you perform a very large dilution, the co-solvent effect may be lost.

    • Solution: Ensure your dilution scheme results in a final DMSO concentration that is compatible with your assay but sufficient to aid solubility. Most cell-based assays can tolerate up to 0.5% or 1% DMSO without significant toxicity.

Quantitative Data Summary

Specific experimental solubility data for this compound is not widely published. Researchers should determine this empirically for their specific buffer systems. Use the table below to log and compare your results.

Buffer System (e.g., PBS, HEPES)Buffer pHMax. DMSO (%)Temperature (°C)Max. Soluble Concentration (µM)Observations
PBS7.40.5%25Record your datae.g., Precipitate observed >50 µM
HEPES7.50.5%25Record your data
Tris-HCl8.00.5%25Record your data
Tris-HCl8.50.5%25Record your data

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh out the required amount of this compound solid powder in a sterile microfuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[8][9]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: pH-Dependent Solubilization in Aqueous Buffers

This protocol illustrates how pH affects the ionization state and, consequently, the solubility of this compound.

G cluster_0 Low pH (e.g., pH < 6) cluster_1 High pH (e.g., pH > 8) low_ph_struct VH032-Linker-COOH (Protonated) low_ph_state Predominantly Neutral Hydrophobic low_ph_struct->low_ph_state leads to high_ph_struct VH032-Linker-COO⁻ + H⁺ (Deprotonated) low_ph_struct->high_ph_struct pKa low_ph_result Result: Poor Aqueous Solubility (Precipitation Likely) low_ph_state->low_ph_result leads to high_ph_state Predominantly Charged (Ionic) More Hydrophilic high_ph_struct->high_ph_state leads to high_ph_result Result: Enhanced Aqueous Solubility high_ph_state->high_ph_result leads to equilibrium pH Dependent Equilibrium

Caption: Effect of pH on the solubility of this compound.

Protocol 3: Preparation of Working Solutions by Serial Dilution

  • Thaw a single aliquot of the high-concentration DMSO stock solution (from Protocol 1).

  • Prepare your final aqueous experimental buffer, ensuring the pH is adjusted to ≥ 7.5.

  • Perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock: a. Pipette 98 µL of your aqueous buffer into a sterile tube. b. Add 2 µL of the 10 mM DMSO stock solution. This creates an intermediate 200 µM solution in 2% DMSO. c. Vortex immediately and thoroughly to ensure rapid mixing and prevent precipitation. d. Perform further dilutions in the same aqueous buffer as needed for your experimental concentrations. Always add the concentrated stock to the buffer (not the other way around) and mix immediately.

  • Visually inspect the final solution for any signs of cloudiness or precipitate before use. If observed, refer to the Troubleshooting Guide.

References

VH032-C7-COOH stability issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VH032-C7-COOH and troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For optimal stability, it is recommended to follow the storage guidelines summarized in the table below. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to aliquot the stock solution into single-use volumes.

Q2: What solvents should I use to prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as DMSO. For long-term storage, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO. When preparing aqueous working solutions, it is recommended to make them fresh for each experiment to minimize potential degradation in aqueous buffers.

Q3: Is this compound sensitive to light or air?

Q4: What are the potential degradation pathways for this compound?

A4: The this compound molecule contains amide and carboxylic acid functional groups. Under harsh acidic or basic conditions, these functional groups can be susceptible to hydrolysis. Additionally, as with many complex organic molecules, prolonged exposure to non-optimal storage conditions (e.g., moisture, elevated temperatures) can lead to degradation.

Troubleshooting Guide

Encountering unexpected results in your experiments? This guide provides a systematic approach to troubleshooting common issues that may be related to the stability of this compound.

Issue 1: Inconsistent or lower than expected activity in cell-based assays.

This could be due to the degradation of this compound in your stock solution or in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment. Avoid using old working solutions.

  • Verify Stock Solution Integrity: If the problem persists, prepare a fresh stock solution from the solid compound.

  • Optimize Incubation Time: For long-term experiments, consider the stability of the compound in your cell culture medium. It may be necessary to replenish the compound during the experiment.

  • Control Experiments: Include a positive control with a fresh batch of the compound to rule out other experimental variables.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°CUp to 3 years[1]Store in a dry, dark place.
Solid (Powder)4°CUp to 2 years[1]For shorter-term storage.
In Solvent (e.g., DMSO)-80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.
In Solvent (e.g., DMSO)-20°CUp to 1 month[1]For frequently used solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

Diagram 1: General PROTAC Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare fresh this compound working solution C Treat cells with this compound (or PROTAC conjugate) A->C B Culture and seed cells B->C D Incubate for desired time period C->D E Lyse cells and collect protein D->E F Perform Western Blot or other protein quantification method E->F G Analyze data F->G

Caption: A generalized workflow for a typical PROTAC experiment using this compound.

Diagram 2: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent or low activity observed Q1 Are you using a fresh working solution? Start->Q1 Sol1 Prepare a fresh working solution from stock and repeat experiment Q1->Sol1 No Q2 Is the stock solution recently prepared? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Prepare a new stock solution from solid compound Q2->Sol2 No Q3 Are incubation times long? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Consider compound replenishment during the experiment Q3->Sol3 Yes End Consider other experimental variables (e.g., cell health, other reagents) Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree to troubleshoot experiments with this compound.

References

Technical Support Center: Interpreting Mass Spectrometry Data for VH032-C7-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-C7-COOH conjugates. Our aim is to address specific issues you may encounter during the mass spectrometric analysis of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises the VH032 moiety, which binds to VHL, connected to a seven-carbon alkyl chain with a terminal carboxylic acid (-COOH). This functional group allows for covalent conjugation to a ligand targeting a protein of interest, forming a Proteolysis Targeting Chimera (PROTAC). PROTACs are designed to induce the degradation of specific proteins by bringing them into proximity with an E3 ligase.

Q2: What is the expected molecular weight of this compound?

A2: The exact mass of this compound can be calculated from its chemical formula. This information is crucial for identifying the correct molecular ion peak in your mass spectrum.

CompoundChemical FormulaMolecular Weight ( g/mol )Exact Mass
VH032C₂₄H₃₂N₄O₄S472.60472.2195
This compoundC₃₁H₄₄N₄O₆S600.77600.2981

Q3: What are the common adducts I should look for in the mass spectrum of my this compound conjugate?

A3: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts of your molecule with various ions present in the solvent or system. For this compound conjugates, which are typically analyzed in positive ion mode, you should look for the following common adducts:

Adduct IonMass Shift (Da)Common Source
[M+H]⁺+1.0078Proton from acidic mobile phase
[M+Na]⁺+22.9898Sodium salts from glassware or solvents
[M+K]⁺+39.0983Potassium salts from glassware or solvents
[M+NH₄]⁺+18.0344Ammonium salts from buffers
[M+ACN+H]⁺+42.0343Acetonitrile from mobile phase

Troubleshooting Guide

This guide addresses specific issues you might encounter when interpreting the mass spectrometry data of your this compound conjugate.

Problem 1: Cannot find the expected molecular ion peak for the conjugate.

Possible Causes & Solutions:

  • Incorrect Mass Calculation: Double-check your calculation of the expected molecular weight of the final conjugate. Remember to account for the mass of your target ligand and any atoms lost during the conjugation reaction (e.g., H₂O in an amide bond formation).

  • Low Ionization Efficiency: The conjugate may not ionize well under the current mass spectrometer settings.

    • Solution: Optimize source parameters such as capillary voltage, cone voltage, and source temperature. Try different mobile phase additives (e.g., formic acid, ammonium formate) to promote protonation.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection.

    • Solution: Reduce the cone voltage or fragmentation voltage to minimize in-source collision-induced dissociation (CID).

  • No Conjugation Occurred: The synthesis of the conjugate may have failed.

    • Solution: Look for the mass of the starting materials (this compound and your target ligand) in the spectrum. If these are present and the conjugate is not, the reaction likely did not proceed to completion.

  • Sample Degradation: The conjugate may be unstable and degrading before or during analysis.

    • Solution: Prepare fresh samples and analyze them promptly. Check for the presence of expected degradation products.

Problem 2: The mass spectrum is complex with many unexpected peaks.

Possible Causes & Solutions:

  • Sample Impurities: The sample may contain unreacted starting materials, byproducts from the synthesis, or contaminants from solvents and labware.

    • Solution: Purify the sample using techniques like HPLC or flash chromatography. Always use high-purity solvents and clean labware.

  • Multiple Adducts: As mentioned in the FAQs, the presence of multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.) can complicate the spectrum.

    • Solution: Identify the mass differences between the major peaks to confirm the presence of common adducts. If sodium or potassium adducts are dominant, consider using glassware that has been acid-washed to remove alkali metals.

  • Isotope Peaks: The natural abundance of isotopes (especially ¹³C) will result in a series of peaks for each ion.

    • Solution: Use a mass spectrometry software to predict the isotopic distribution for your molecule's chemical formula and compare it to the observed pattern.

Problem 3: Observing fragment ions but unsure of their origin.

Interpreting Fragmentation Patterns:

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. While a definitive fragmentation spectrum for every this compound conjugate will be unique, we can predict common fragmentation pathways based on the core structure.

Expected Fragmentation of the this compound Moiety:

The VH032 core contains several amide bonds and other functionalities that are susceptible to fragmentation. Key fragmentation sites include:

  • Amide bond cleavages: The amide bonds in the proline and tert-leucine residues are likely to fragment, leading to characteristic b and y ions.

  • Loss of the tert-butyl group: A neutral loss of 56 Da corresponding to isobutylene is a common fragmentation pathway for molecules containing a tert-butyl group.

  • Cleavage of the C7 linker: The alkyl chain can fragment at various points.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus can occur.

Below is a table of potential fragment ions originating from the this compound portion of a conjugate.

Fragment DescriptionProposed Structure/OriginApproximate m/z
Loss of tert-butylCleavage of the tert-butyl group from the leucine residue[M-56+H]⁺
Cleavage of the thiazole moietyFragmentation at the bond connecting the phenyl ring and the thiazole groupVaries
Fragmentation of the proline ringRing-opening and subsequent fragmentationVaries
Cleavage of the C7 linkerFragmentation along the alkyl chainSeries of peaks with 14 Da differences
Loss of the carboxylic acid groupDecarboxylation of the C7 linker[M-45+H]⁺

Experimental Protocols

A detailed methodology for a typical LC-MS/MS analysis of a this compound conjugate is provided below.

1. Sample Preparation:

  • Dissolve the purified conjugate in a suitable solvent (e.g., DMSO) to create a stock solution of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0-4.0 kV

  • Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation)

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-500 °C

  • Desolvation Gas Flow: 600-800 L/Hr

  • MS1 Scan Range: m/z 100-2000

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Visualizations

The following diagrams illustrate key workflows and logical processes involved in the analysis of this compound conjugates.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis a Dissolve Conjugate (e.g., in DMSO) b Dilute with Mobile Phase A a->b c Inject onto C18 Column b->c d Gradient Elution c->d e ESI Ionization (Positive Mode) d->e f MS1 Scan (Full Spectrum) e->f g MS/MS Fragmentation (CID) f->g h Identify Molecular Ion and Adducts g->h i Analyze Fragmentation Pattern g->i

Caption: A typical experimental workflow for LC-MS/MS analysis of this compound conjugates.

Troubleshooting_Logic cluster_troubleshoot_complex Troubleshoot Complex Spectrum cluster_troubleshoot_no_peak Troubleshoot Missing Peak start Start: Mass Spectrum Acquired q1 Is the expected molecular ion peak present? start->q1 q2 Is the spectrum clean? q1->q2 Yes cluster_troubleshoot_no_peak cluster_troubleshoot_no_peak q1->cluster_troubleshoot_no_peak No a1 Yes a2 No res1 Proceed to MS/MS Analysis q2->res1 Yes cluster_troubleshoot_complex cluster_troubleshoot_complex q2->cluster_troubleshoot_complex No b1 Yes b2 No ts1 Check for multiple adducts ts2 Investigate sample purity ts3 Verify mass calculation ts4 Optimize MS parameters ts5 Check for failed synthesis cluster_troubleshoot_no_peak->ts3 cluster_troubleshoot_no_peak->ts4 cluster_troubleshoot_no_peak->ts5 cluster_troubleshoot_complex->ts1 cluster_troubleshoot_complex->ts2

Caption: A logical troubleshooting workflow for interpreting mass spectrometry data of this compound conjugates.

negative controls for experiments involving VH032-C7-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VH032-C7-COOH in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful design and interpretation of experiments involving this VHL E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary function is to be chemically linked to a ligand for a specific protein of interest (POI). The resulting PROTAC molecule then recruits the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. This compound itself is a derivative of VH032, which is an inhibitor of the VHL/HIF-1α interaction.[3][4]

Q2: What are the essential negative controls for an experiment involving a PROTAC derived from this compound?

To validate that the observed degradation of a target protein is a direct result of the PROTAC's intended mechanism, it is crucial to use appropriate negative controls.[5] There are two primary types of inactive controls for PROTACs:

  • E3 Ligase Binding-Deficient Control: This control is structurally analogous to the active PROTAC but is modified to prevent its binding to the E3 ligase.[1][5] For VHL-recruiting PROTACs, this is typically achieved by inverting the stereochemistry of the hydroxyproline moiety in the VH032 ligand.[5][6] For instance, a PROTAC synthesized with the (S,S,S)-stereoisomer of the core VHL ligand would serve as a negative control for the active PROTAC which uses the (S,R,S)-stereoisomer.[7]

  • Target Protein Binding-Deficient Control: This control is altered in the "warhead" portion of the PROTAC, abolishing its binding affinity to the protein of interest (POI), while still being able to bind to the E3 ligase.[1]

Ideally, both types of controls should be used to build a robust case for your PROTAC's mechanism of action.[5]

Q3: How do I choose the right negative control for my experiment?

The choice of negative control depends on the specific question being addressed.

  • An E3 ligase binding-deficient control is the most direct way to demonstrate that the degradation of your target protein is dependent on the recruitment of the VHL E3 ligase.[5]

  • A target binding-deficient control helps to rule out off-target effects that might be caused by the warhead component of the PROTAC, independent of protein degradation.[5]

For a comprehensive study, employing both types of controls is highly recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
My negative control shows unexpected target degradation. 1. The modification to the negative control did not completely abolish binding to the E3 ligase or the target protein.[5]2. The observed effect is due to off-target effects or non-specific toxicity of the compound.[5]3. For short-lived proteins, the observed reduction in protein levels could be an artifact of cytotoxicity or transcriptional inhibition rather than targeted degradation.[8]1. Verify the binding affinity of your negative control to both the E3 ligase and the target protein using biophysical assays (e.g., SPR, ITC).2. Perform cell viability assays to assess the cytotoxicity of your compounds.3. Conduct competition experiments by co-treating cells with your PROTAC and an excess of the free VHL ligand (e.g., VH032) or the free target-binding ligand. This should rescue the degradation if it is ternary complex-dependent.[9]4. Analyze the mRNA levels of the target protein to rule out transcriptional effects.[6]
The active PROTAC is not degrading the target protein. 1. The PROTAC is not forming a stable ternary complex between the VHL E3 ligase and the target protein.2. The linker length or composition is not optimal.3. The target protein is not accessible to the ubiquitin-proteasome system.4. The cell line used does not express sufficient levels of VHL.1. Confirm the binding of your PROTAC to both the VHL E3 ligase and the target protein independently.2. Synthesize a library of PROTACs with varying linker lengths and compositions to optimize ternary complex formation.3. Verify the expression of VHL in your cell line using western blotting or qPCR.4. Treat cells with a proteasome inhibitor (e.g., MG132) to see if the target protein accumulates, which would indicate that the degradation pathway is active.
I am observing cellular effects that are independent of target degradation. 1. The VHL ligand component (VH032) of the PROTAC could be inhibiting the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α and downstream hypoxic responses.[10][11]2. The PROTAC may have off-target effects unrelated to its intended mechanism.1. Use a lower concentration of the PROTAC if possible. High concentrations may be required to see HIF-1α stabilization.[10]2. Compare the cellular phenotype of the active PROTAC with that of the E3 ligase binding-deficient negative control. If the phenotype persists with the negative control, it is likely independent of VHL recruitment.3. Perform proteomics studies to identify potential off-target proteins that are affected by your PROTAC.

Experimental Protocols

Western Blotting to Assess Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with the active PROTAC, the E3 ligase binding-deficient negative control, the target binding-deficient negative control, and a vehicle control (e.g., DMSO) at various concentrations and for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel. .

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation PROTAC VH032-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a VH032-based PROTAC.

Negative_Control_Workflow Start Experiment Start Active_PROTAC Active PROTAC (VH032-based) Start->Active_PROTAC Neg_Control_E3 E3 Ligase Binding-Deficient Negative Control Start->Neg_Control_E3 Neg_Control_Target Target Binding-Deficient Negative Control Start->Neg_Control_Target Vehicle Vehicle Control (e.g., DMSO) Start->Vehicle Treatment Treat Cells Active_PROTAC->Treatment Neg_Control_E3->Treatment Neg_Control_Target->Treatment Vehicle->Treatment Analysis Analyze Protein Levels (e.g., Western Blot) Treatment->Analysis Interpretation Interpret Results Analysis->Interpretation

Caption: Experimental workflow for using negative controls.

References

Technical Support Center: Refinement of VH032-C7-COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the conjugation of VH032-C7-COOH.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to an amine-containing molecule?

A1: The most prevalent method is amide coupling, typically facilitated by carbodiimide chemistry. This involves activating the carboxylic acid group of this compound with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS. This forms a more stable amine-reactive intermediate, which then efficiently reacts with the primary amine on your target molecule to form a stable amide bond.

Q2: How can I monitor the progress of my conjugation reaction?

A2: The progress of the reaction is best monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials (this compound and your amine-containing molecule) and the appearance of the desired conjugate product.

Q3: What are the critical parameters to control for a successful conjugation?

A3: Several parameters are crucial for a successful reaction:

  • pH: The reaction should be maintained within a specific pH range, typically between 6.0 and 7.5, to ensure the stability of the active ester and the reactivity of the primary amine.

  • Stoichiometry: The molar ratio of the coupling reagents (EDC/NHS) to this compound and the ratio of the activated this compound to the amine-containing molecule are critical for driving the reaction to completion and minimizing side products.

  • Solvent: The choice of solvent is important. Anhydrous, amine-free solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used.

  • Temperature: Most conjugation reactions are performed at room temperature, but for sensitive molecules, the reaction may be carried out at 4°C to minimize side reactions.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low Conjugation Yield 1. Inefficient activation of this compound. 2. Hydrolysis of the active ester intermediate. 3. Suboptimal pH of the reaction buffer. 4. Inactive or degraded coupling reagents.1. Increase the molar excess of EDC/NHS (see Table 1 for optimization). 2. Ensure the use of anhydrous solvents and avoid moisture. Perform the reaction in a single pot without isolating the active ester. 3. Adjust the pH of the reaction mixture to the optimal range (6.0-7.5). 4. Use fresh, high-quality EDC and NHS.
Presence of Multiple Products in LC-MS 1. Formation of di- or poly-conjugated species. 2. Side reactions, such as the formation of an N-acylisourea byproduct. 3. Degradation of starting materials or product.1. Adjust the stoichiometry by reducing the molar equivalents of the activated this compound relative to the amine-containing molecule. 2. Add NHS or Sulfo-NHS to suppress the formation of N-acylisourea. 3. Analyze the stability of your molecules under the reaction conditions. Consider lowering the temperature or reaction time.
Unreacted Starting Material Remaining 1. Insufficient amount of coupling reagents. 2. Short reaction time. 3. Steric hindrance at the conjugation site.1. Increase the molar equivalents of EDC/NHS. 2. Extend the reaction time and monitor progress via HPLC or LC-MS. 3. Consider using a different coupling agent or a linker with a longer chain to overcome steric hindrance.
Precipitation Observed During Reaction 1. Poor solubility of reactants or product in the chosen solvent. 2. Incorrect buffer concentration or pH.1. Try a different solvent or a co-solvent system (e.g., DMF/DCM). 2. Ensure all components are fully dissolved before initiating the reaction. Check and adjust the buffer conditions.

Data Presentation: Optimization of Reagent Stoichiometry

Table 1: Effect of EDC/NHS Molar Ratio on Conjugate Yield

This compound (Equivalents) Amine-Molecule (Equivalents) EDC (Equivalents) NHS (Equivalents) Reaction Time (h) Conjugate Yield (%)
1.01.21.11.1445
1.01.21.51.5468
1.01.22.02.0475
1.01.23.03.0478

Yields determined by HPLC analysis.

Experimental Protocols

Protocol: EDC/NHS Amide Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • HPLC or LC-MS for analysis

Procedure:

  • Preparation: Ensure all glassware is dry. Work under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add NHS (1.5 equivalents) to the solution and mix until dissolved.

    • Add EDC (1.5 equivalents) to the solution.

    • Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • In a separate vial, dissolve your amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution dropwise to the amine-containing molecule solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by HPLC or LC-MS.

  • Quenching:

    • Once the reaction is complete, add a quenching solution (e.g., a small amount of hydroxylamine) to quench any unreacted active esters.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR.

Visualizations

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification A This compound C Activated VH023-NHS Ester A->C Anhydrous DMF rt, 15-30 min B EDC / NHS B->C E Crude Conjugate C->E pH 6.0-7.5 rt, 2-4h D Amine-Molecule D->E F Purified Conjugate E->F HPLC

Caption: Workflow for this compound conjugation.

G start Low Conjugation Yield q1 Check Reagent Stoichiometry start->q1 a1_yes Increase EDC/NHS (e.g., 1.5-3.0 eq) q1->a1_yes Suboptimal q2 Verify Reaction pH q1->q2 Optimal end Re-run Reaction & Analyze a1_yes->end a2_yes Adjust pH to 6.0-7.5 q2->a2_yes Incorrect q3 Assess Reagent Quality q2->q3 Correct a2_yes->end a3_yes Use Fresh EDC/NHS q3->a3_yes Degraded q4 Monitor for Hydrolysis q3->q4 Fresh a3_yes->end a4_yes Use Anhydrous Solvent q4->a4_yes Evidence of Hydrolysis q4->end No Evidence a4_yes->end

Caption: Troubleshooting flowchart for low yield.

Validation & Comparative

A Comparative Analysis of VH032-C7-COOH and Other VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's efficacy. This guide provides an objective comparison of the degradation efficiency of PROTACs employing the von Hippel-Lindau (VHL) E3 ligase ligand VH032-C7-COOH alongside other widely used VHL ligands such as VH032, VH298, and VH101. This analysis is supported by experimental data to facilitate informed decisions in the design and development of novel protein degraders.

The fundamental principle of PROTAC technology lies in hijacking the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC design. The efficiency of a PROTAC is often quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Quantitative Comparison of VHL Ligand-Based PROTACs

The degradation efficiency of a PROTAC is highly dependent on the specific target protein, the linker composition, and the cellular context, in addition to the E3 ligase ligand. Therefore, a direct comparison of VHL ligands in isolation is challenging. The following table summarizes the degradation performance of various PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4), but utilizing different VHL ligands. This allows for an indirect assessment of the ligands' relative performance in a consistent biological context.

VHL Ligand in PROTACTarget ProteinCell LineDC50Dmax (%)Reference
VH032 (in MZ1)BRD4HEK29325 - 920 nM>90%[1]
VH101 Not specifiedNot specifiedNot specifiedNot specified[2][3]
VH298 Not specifiedNot specifiedNot specifiedNot specified[2]
Weak affinity VHL ligand (in ARD-266)Androgen ReceptorLNCaP, VCaP, 22Rv10.2 - 1 nM>95%[4][5]

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficiency is paramount. The following is a detailed protocol for a typical Western blot-based protein degradation assay, a standard method in the field.

Protocol: Quantification of Protein Degradation by Western Blot

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., HEK293, HeLa) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with varying concentrations of the PROTAC molecule. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).

  • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a protein molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin) to account for loading differences.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2][6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the PROTAC-mediated degradation pathway and the experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-VHL Ligand) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase Complex PROTAC->VHL Target_PROTAC_VHL Target:PROTAC:VHL Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Target_PROTAC_VHL->Ub Ubiquitination Western_Blot_Workflow arrow arrow A 1. Cell Treatment (PROTAC Incubation) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (DC50 & Dmax) G->H

References

A Comparative Guide to the Validation of PROTAC-Mediated Degradation with VH032-C7-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, with a specific focus on PROTACs derived from VH032-C7-COOH and its analogs. We will delve into the experimental data supporting their performance and compare them with alternative VHL-based PROTACs.

The PROTAC Mechanism of Action: A Ternary Complex Forms the Basis of Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] This is achieved through the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The VHL ligand on the PROTAC, such as VH032, binds to the VHL E3 ligase. The other end of the PROTAC carries a ligand for the protein of interest (POI). This proximity, induced by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

PROTAC Mechanism of Action PROTAC-Mediated Protein Degradation Pathway Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination E1, E2, Ub 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degraded Protein Degraded Protein 26S Proteasome->Degraded Protein

PROTAC-mediated protein degradation pathway.

Performance Comparison of VH032-Based PROTACs

VH032 is a well-established and widely used ligand for the VHL E3 ligase in the design of PROTACs. Its derivatives, such as VH101 and VH298, offer alternatives with potentially improved binding affinities and cellular activities. The choice of the VHL ligand and the linker connecting it to the target protein ligand are critical for the efficacy and selectivity of the resulting PROTAC.

Case Study 1: Degradation of Estrogen-Related Receptor α (ERRα)

A study on the degradation of ERRα provides valuable insights into the performance of PROTACs structurally similar to those derived from this compound. A series of PROTACs were synthesized using a VH032-based scaffold with varying linker lengths to target ERRα. The data below showcases the degradation potency of these compounds in MDA-MB-231 cells.

Compound (Linker Length)DC50 (nM)Dmax (%)
6c (5-carbon linker)<30>80
6d (6-carbon linker)PotentStrong Degradation
6e (7-carbon linker)Less PotentReduced Degradation
6f (8-carbon linker)Least PotentMinimal Degradation

Data adapted from a study on ERRα degradation. The compound with a 7-carbon linker amine is a close analog of a PROTAC synthesized from this compound.

These results highlight the critical role of the linker in PROTAC efficacy. While the 5-carbon linker PROTAC (6c) demonstrated the most potent degradation of ERRα, a gradual decrease in potency was observed as the linker length increased.[2]

Case Study 2: Degradation of PI3K/mTOR

A dual-target PROTAC, GP262, was developed using the VH032 ligand to degrade both PI3K and mTOR. This study provides quantitative data on the degradation of these key signaling proteins in MDA-MB-231 breast cancer cells.

Target ProteinDC50 (nM)Dmax (%)
p110α (PI3K) 227.471.3
p110γ (PI3K) 42.2388.6
mTOR 45.474.9

Data for the VH032-based PROTAC GP262.[3]

The potent, dual-degradation activity of GP262 underscores the utility of the VH032 ligand in developing effective PROTACs against challenging cancer targets.[3]

Alternative VHL Ligands for PROTAC Development

While VH032 is a robust VHL ligand, researchers have developed derivatives to enhance binding affinity and cellular permeability.

  • VH101: This analog incorporates an α-fluorine substituent, which leads to a 4-fold increase in binding affinity to VHL compared to VH032.[4]

  • VH298: Replacing the α-fluorine with a cyano group resulted in VH298, which exhibits competitive cellular activity to VH101 and a double-digit nanomolar binding affinity.[4]

The selection of the VHL ligand can significantly impact the overall performance of the PROTAC, and therefore, these alternatives should be considered during the design and optimization process.

Experimental Protocols for PROTAC Validation

Robust validation of PROTAC-mediated degradation is crucial. A multi-pronged approach using orthogonal methods provides the highest degree of confidence.

Experimental Workflow Workflow for PROTAC Validation Cell Culture & PROTAC Treatment Cell Culture & PROTAC Treatment Western Blot Western Blot Cell Culture & PROTAC Treatment->Western Blot Mass Spectrometry Mass Spectrometry Cell Culture & PROTAC Treatment->Mass Spectrometry HiBiT/NanoBRET Assay HiBiT/NanoBRET Assay Cell Culture & PROTAC Treatment->HiBiT/NanoBRET Assay Data Analysis Data Analysis Western Blot->Data Analysis Mass Spectrometry->Data Analysis HiBiT/NanoBRET Assay->Data Analysis DC50 & Dmax Determination DC50 & Dmax Determination Data Analysis->DC50 & Dmax Determination Off-Target Analysis Off-Target Analysis Data Analysis->Off-Target Analysis Kinetic Analysis Kinetic Analysis Data Analysis->Kinetic Analysis

A typical experimental workflow for validating PROTACs.
Western Blotting for Quantifying Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle control. This data is then used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]

Quantitative Mass Spectrometry for Global Proteome Analysis

Mass spectrometry-based proteomics provides an unbiased and global view of the proteome, enabling the assessment of a PROTAC's specificity and potential off-target effects.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control. Lyse the cells, quantify protein, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

HiBiT/NanoBRET™ Assays for Real-Time Degradation Kinetics

The HiBiT protein tagging system allows for the sensitive and real-time quantification of protein degradation in live cells.

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the small 11-amino acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Assay Setup: Plate the HiBiT-tagged cells and add the LgBiT protein and a luciferase substrate.

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • Luminescence Measurement: Measure luminescence at regular intervals to monitor the decrease in the HiBiT-tagged protein levels over time.

  • Data Analysis: Analyze the kinetic data to determine the rate of degradation, DC50, and Dmax.[6][7]

Conclusion

The validation of PROTAC-mediated degradation requires a rigorous and multi-faceted experimental approach. This compound and its parent molecule, VH032, serve as highly effective VHL ligands for the development of potent and selective PROTACs. The experimental data for PROTACs targeting ERRα and PI3K/mTOR demonstrate the utility of the VH032 scaffold. For researchers developing novel PROTACs, a careful selection of the VHL ligand, linker, and a comprehensive validation strategy employing orthogonal assays such as Western blotting, mass spectrometry, and HiBiT/NanoBRET™ are essential for advancing promising degraders towards therapeutic applications.

References

A Comparative Analysis of VHL- and CRBN-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its efficacy, selectivity, and overall pharmacological profile. This guide provides an objective comparative analysis of two of the most widely utilized E3 ligase systems: the von Hippel-Lindau (VHL) E3 ligase, often engaged by ligands such as VH032-C7-COOH, and the Cereblon (CRBN) E3 ligase. This comparison is supported by a summary of experimental data, detailed methodologies for key characterization assays, and visualizations of the underlying biological processes.

Performance Comparison: VHL- vs. CRBN-Based PROTACs

The decision to utilize a VHL- or CRBN-based PROTAC depends on numerous factors, including the target protein, the cellular context, and the desired drug-like properties. While direct head-to-head comparisons using identical target binders and linkers are limited in publicly available literature, we can draw valuable insights from representative studies. The following tables summarize key performance metrics for PROTACs targeting the FMS-like tyrosine kinase 3 (FLT3) and KRAS G12D, highlighting the potential of both E3 ligase systems.

Table 1: Comparative Performance of VHL- and CRBN-Based FLT3 PROTACs in AML Cell Lines [1]

E3 Ligase RecruiterPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)
VHL UnspecifiedFLT3MV4-11~10-100>90
VHL UnspecifiedFLT3MOLM-14~10-100>90
CRBN TL12-186FLT3MOLM-14<100>85
CRBN LWY-713FLT3MV4-110.61494.8
CRBN CRBN(FLT3)-8FLT3MOLM-14~1-10>90

Note: The specific structures of the VHL-based PROTACs were not detailed in the source. This table provides a qualitative comparison, demonstrating that high potency can be achieved with both E3 ligase recruiters.

Table 2: Comparative Performance of VHL- and CRBN-Based KRAS G12D PROTACs [2]

E3 Ligase RecruiterPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)
VHL PROTAC 8oKRAS G12DMIA PaCa-21.6>95
VHL LC-2KRAS G12DH3582.9~90
CRBN ASP-4396KRAS G12DN/A(in clinical trials)N/A

Note: Data for CRBN-based KRAS G12D degraders is less prevalent in the public domain, though some are progressing clinically. The available data suggests VHL has been a more frequently utilized and successful E3 ligase for degrading KRAS mutants to date.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, it is essential to visualize the key biological pathways and experimental workflows.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (e.g., this compound-based or CRBN-based) Target Target Protein (e.g., FLT3, KRAS G12D) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Recruits Target_PROTAC_E3 Target-PROTAC-E3 Complex Ub_Target Polyubiquitinated Target Protein Target_PROTAC_E3->Ub_Target Ubiquitination E2 E2 Ubiquitin-conjugating Enzyme E2->Target_PROTAC_E3 Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_InVitro In Vitro Characterization cluster_Cellular Cell-Based Assays cluster_Analysis Data Analysis & Comparison Design_VHL Design & Synthesize VHL-based PROTAC (using this compound) Binding_Assay Binding Affinity Assays (e.g., ITC, SPR) Design_VHL->Binding_Assay Design_CRBN Design & Synthesize CRBN-based PROTAC Design_CRBN->Binding_Assay Ternary_Complex Ternary Complex Formation (e.g., FRET, AlphaLISA) Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay Degradation Assessment (Western Blot, MS) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability/Proliferation (e.g., CTG, CCK-8) Degradation_Assay->Viability_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Viability_Assay->Selectivity_Assay Data_Analysis Determine DC50, Dmax, Binding Constants (Kd) Selectivity_Assay->Data_Analysis Comparison Comparative Analysis of VHL vs. CRBN PROTACs Data_Analysis->Comparison

References

In Vivo Efficacy of VH032-Based PROTACs: A Comparative Analysis Against HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of a VH032-based Proteolysis Targeting Chimera (PROTAC), GP262, against two alternative Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, PX-478 and RX-0047. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical antitumor activity of these compounds.

Introduction

Hypoxia is a common feature of the tumor microenvironment and a key driver of cancer progression, metastasis, and therapeutic resistance. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1. The alpha subunit of HIF-1 (HIF-1α) is rapidly degraded under normoxic conditions but stabilized under hypoxic conditions, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.

This guide evaluates three distinct modalities targeting the HIF-1α pathway:

  • VH032-based PROTACs: These molecules are designed to hijack the cell's natural protein disposal system. A VH032-based PROTAC consists of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase (in this case, VH032), connected via a linker to a ligand that binds to a target protein. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. While a PROTAC specifically using a VH032-C7-COOH linker with published in-vivo data against a HIF-1α target was not identified, the VH032-based PROTAC GP262 targeting PI3K/mTOR, pathways upstream of HIF-1α, serves as a relevant case study for the in-vivo potential of this class of molecules.

  • Small Molecule Inhibitors (e.g., PX-478): These are conventional enzyme inhibitors that block the function of proteins involved in the HIF-1α signaling pathway. PX-478 is a potent inhibitor of HIF-1α that has been shown to suppress both constitutive and hypoxia-induced HIF-1α levels.[1][2][3][4][5]

  • Antisense Oligonucleotides (e.g., RX-0047): These are short, synthetic nucleic acid strands that bind to the messenger RNA (mRNA) of a target protein, leading to its degradation and preventing the synthesis of the protein. RX-0047 is an antisense oligonucleotide that directly inhibits HIF-1α by reducing the expression of its mRNA and protein.

This guide will present a side-by-side comparison of the in vivo efficacy of these approaches, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows.

Data Presentation: In Vivo Antitumor Efficacy

The following tables summarize the in vivo antitumor activity of the VH032-based PROTAC GP262 and the HIF-1α inhibitors PX-478 and RX-0047 in various cancer xenograft models.

Table 1: In Vivo Efficacy of VH032-based PROTAC GP262

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
GP262 MDA-MB-231 (Triple-Negative Breast Cancer)NOD-SCID Mice15 mg/kg, i.p., daily for 20 days57.8%[6]
25 mg/kg, i.p., daily for 20 days79.2%[6]

Table 2: In Vivo Efficacy of HIF-1α Inhibitor PX-478

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)/ResponseReference
PX-478 HT-29 (Colon Cancer)SCID Mice120 mg/kg, single i.p. doseSignificant decrease in tumor HIF-1α levels
PC-3 (Prostate Cancer)Nude MiceNot specified64% regression of large tumors
PC14-PE6 (NSCLC)Nude Mice20 mg/kg, p.o., daily for 5 days87% reduction in median primary tumor volume
NCI-H187 (SCLC)Nude MiceNot specified99% reduction in median primary tumor volume
NCI-N417 (SCLC)Nude MiceNot specified97% reduction in median primary tumor volume

Table 3: In Vivo Efficacy of HIF-1α Antisense Oligonucleotide RX-0047

CompoundCancer ModelAnimal ModelDosing RegimenTumor ResponseReference
RX-0047 PC-3-Luc (Prostate Cancer)Nude Mice30 mg/kg for 14 days via osmotic pumpReduced tumor size in flank models
A549-Luc (Lung Cancer)Nude Mice30 mg/kg/day, i.p. for 14 daysInhibited formation of human lung metastasis

Note: Direct comparison of TGI for RX-0047 is challenging due to the qualitative nature of the reported data.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

VH032-based PROTAC GP262: MDA-MB-231 Xenograft Model
  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Animal Model: Female NOD-SCID mice.

  • Tumor Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of the mice.

  • Treatment Initiation: Treatment was initiated when tumor volumes reached approximately 100-200 mm³.

  • Drug Formulation and Administration: GP262 was formulated in a vehicle suitable for intraperitoneal (i.p.) injection. Mice were treated daily with i.p. injections of GP262 at doses of 15 mg/kg or 25 mg/kg for 20 consecutive days. A control group received vehicle only.[6]

  • Efficacy Evaluation: Tumor volume was measured every two days using calipers, and calculated using the formula: (Length × Width²)/2. Body weight was also monitored as a measure of toxicity. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry). Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

HIF-1α Inhibitor PX-478: Human Tumor Xenograft Models
  • Cell Lines: Various human cancer cell lines including HT-29 (colon), PC-3 (prostate), PC14-PE6 (non-small cell lung cancer), NCI-H187, and NCI-N417 (small cell lung cancer).

  • Animal Model: Athymic nude or SCID mice.

  • Tumor Implantation: Cancer cells were injected subcutaneously into the flank of the mice. For orthotopic lung cancer models, cells were injected directly into the lung.

  • Treatment Initiation: Treatment started when tumors reached a palpable size (e.g., 100-200 mm³).

  • Drug Formulation and Administration: PX-478 was formulated for either intraperitoneal (i.p.) or oral (p.o.) administration. Dosing regimens varied between studies, for example, a single i.p. dose of 120 mg/kg or daily oral administration of 20 mg/kg for 5 days.

  • Efficacy Evaluation: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated. For some studies, tumor regression was reported. At the end of the study, tumors were collected for pharmacodynamic analysis, including measurement of HIF-1α levels by immunohistochemistry or Western blot.

HIF-1α Antisense Oligonucleotide RX-0047: Xenograft Models with Bioluminescence Imaging
  • Cell Lines: Human prostate cancer PC-3 and lung cancer A549 cells, both stably expressing luciferase (Luc).

  • Animal Model: Nude mice.

  • Tumor Implantation:

    • Flank Model: PC-3-Luc cells were injected subcutaneously into the flank.

    • Metastasis Model: A549-Luc cells were injected intravenously to model lung metastasis.

  • Treatment Initiation: Treatment protocols varied. For the flank model, treatment was administered via a subcutaneously implanted Alzet osmotic pump delivering 30 mg/kg of RX-0047 for 14 days. For the metastasis model, daily intraperitoneal injections of 30 mg/kg were given for 14 days.

  • Drug Formulation and Administration: Lyophilized RX-0047 was reconstituted in distilled water.

  • Efficacy Evaluation: Tumor growth and metastasis were monitored non-invasively using bioluminescence imaging (BLI). Mice were injected with the substrate luciferin, and the light emitted from the luciferase-expressing tumor cells was captured using an in vivo imaging system. The intensity of the bioluminescent signal correlates with the number of viable tumor cells. At the end of the study, ex vivo imaging of organs and histology were performed to confirm tumor burden.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

PROTAC_Mechanism cluster_PROTAC VH032-based PROTAC (GP262) cluster_Ub Ubiquitination & Degradation PROTAC GP262 (VH032-Linker-PI3K/mTOR Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein (e.g., PI3K/mTOR) PROTAC->Target Binds Ternary Ternary Complex (VHL-PROTAC-Target) VHL->Ternary Target->Ternary PolyUb Polyubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a VH032-based PROTAC.

HIF1a_Inhibition cluster_Pathway HIF-1α Signaling Pathway cluster_Inhibitors Alternative HIF-1α Inhibitors Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a HIF-1α HIF1a_Stabilization->HIF1a HIF1_Dimer HIF-1 Dimerization HIF1a->HIF1_Dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_Dimer HRE Hypoxia Response Element (HRE) in DNA HIF1_Dimer->HRE Binds to Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Tumor_Progression Tumor Progression (Angiogenesis, Metabolism) Gene_Transcription->Tumor_Progression PX478 PX-478 (Small Molecule Inhibitor) PX478->HIF1a_Stabilization Inhibits HIF1a_mRNA HIF-1α mRNA PX478->HIF1a_mRNA Decreases RX0047 RX-0047 (Antisense Oligonucleotide) RX0047->HIF1a_mRNA Binds & Degrades HIF1a_mRNA->HIF1a Translates to

Caption: Mechanism of action for alternative HIF-1α inhibitors.

Experimental Workflows

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231, HT-29, PC-3) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (PROTAC or Inhibitor) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring BLI 6a. Bioluminescence Imaging (for Luciferase-expressing cells) Monitoring->BLI Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (Weight, Western Blot, IHC) Endpoint->Analysis

Caption: General experimental workflow for in vivo xenograft studies.

Conclusion

This guide provides a comparative overview of the in vivo efficacy of a VH032-based PROTAC, GP262, and two alternative HIF-1α inhibitors, PX-478 and RX-0047. The presented data indicates that both PROTACs and small molecule inhibitors can achieve significant tumor growth inhibition in preclinical models. The VH032-based PROTAC GP262 demonstrated dose-dependent tumor growth inhibition of up to 79.2% in a triple-negative breast cancer model.[6] The small molecule inhibitor PX-478 has shown broad efficacy across multiple cancer types, with tumor volume reductions of up to 99% in a small cell lung cancer model. The antisense oligonucleotide RX-0047 has also demonstrated antitumor activity, though direct quantitative comparisons are limited by the available data.

The choice between these therapeutic modalities will depend on various factors, including the specific cancer type, the desired mechanism of action, and the pharmacokinetic and pharmacodynamic properties of the individual compounds. The detailed experimental protocols and visualizations provided in this guide are intended to aid researchers in the design and interpretation of their own preclinical studies in this promising area of cancer drug development.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity of VH032-C7-COOH-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the on-target specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as safe and effective therapeutics. This guide provides a comparative framework for evaluating the cross-reactivity of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032 connected via a 7-carbon alkyl linker with a terminal carboxylic acid (VH032-C7-COOH). We will delve into the experimental methodologies for assessing off-target effects and present comparative data to guide the design of more selective protein degraders.

The VH032 ligand is known for its high selectivity for the VHL E3 ligase, which serves as a strong foundation for developing specific PROTACs. However, the introduction of a warhead and a linker can influence the overall selectivity profile of the final PROTAC molecule. Factors such as linker length, composition, and attachment point can impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, potentially leading to the degradation of unintended proteins.

Comparative Performance of VH032-Based PROTACs

The choice of linker is a crucial determinant of a PROTAC's degradation efficiency and selectivity. While direct comparative cross-reactivity studies for a specific this compound-based PROTAC are not extensively published in a single source, we can infer performance based on established principles in the field. Shorter alkyl linkers may offer more rigidity, potentially leading to more selective interactions, while longer or more flexible linkers like polyethylene glycol (PEG) can allow for more promiscuous binding.

Below is a representative table summarizing potential outcomes when comparing a hypothetical PROTAC (Target X Degrader) using this compound with alternatives.

PROTAC ConfigurationTarget X DC50 (nM)Target X Dmax (%)Off-Target A Degradation (%)Off-Target B Degradation (%)
This compound (Alkyl) 5095< 5< 5
VH032-C5-COOH (Alkyl)15080< 10< 10
VH032-PEG4-COOH75901520
CRBN Ligand-C7-COOH609225 (e.g., ZNF proteins)< 5

This table is illustrative and compiled from general principles of PROTAC design. Actual results will vary depending on the target protein and warhead used.

Experimental Protocols for Cross-Reactivity Assessment

A comprehensive evaluation of PROTAC cross-reactivity requires a multi-pronged approach, starting with global, unbiased methods and followed by targeted validation.

Global Proteomics Profiling

This method provides an unbiased, proteome-wide view of protein abundance changes upon PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a disease-relevant cell line) and treat with the PROTAC at various concentrations (e.g., 10 nM to 10 µM) and time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive epimer of the VHL ligand).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the multiplexing of samples and accurate relative quantification of proteins in a single mass spectrometry run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Targeted Validation

Once potential off-targets are identified through global proteomics, their degradation needs to be confirmed using targeted and more conventional methods.

  • Western Blotting: This is a straightforward and widely used technique to validate the degradation of specific proteins. Probe cell lysates treated with the PROTAC with validated antibodies against the potential off-target proteins.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can be used to confirm the interaction between the PROTAC, the potential off-target protein, and the E3 ligase.

  • Cellular Thermal Shift Assay (CETSA): CETSA can assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular environment. Ligand binding can stabilize a protein, leading to a higher melting temperature.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in PROTAC action and cross-reactivity assessment, the following diagrams provide a visual representation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound-Warhead) Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Proteasome Proteasome Target->Proteasome targeted for degradation Ub Ubiquitin VHL->Ub recruits Ub->Target poly-ubiquitination Degraded_Target Degraded Peptides Proteasome->Degraded_Target

Caption: Mechanism of action for a VH032-based PROTAC.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase A Cell Treatment with PROTAC B Global Proteomics (LC-MS/MS) A->B C Identify Potential Off-Targets B->C D Western Blot C->D E CETSA C->E F IP-MS C->F G Confirm Off-Target Degradation D->G E->G F->G

Caption: Experimental workflow for off-target identification.

Logical_Flow A Is Target Degradation Observed? B Are Off-Targets Identified in Proteomics? A->B Yes E PROTAC is Ineffective or Requires Optimization A->E No C Is Off-Target Degradation Confirmed? B->C Yes D PROTAC is On-Target and Selective B->D No C->D No F PROTAC has Off-Target Effects. Requires Re-design (e.g., modify linker) C->F Yes

Caption: Logical flow for assessing PROTAC selectivity.

A Comparative Guide to Confirming Target Engagement of VH032-C7-COOH Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial step in the development of effective PROTACs is the rigorous confirmation of target engagement. This guide provides an objective comparison of methodologies to validate the engagement of PROTACs utilizing the popular von Hippel-Lindau (VHL) E3 ligase ligand, VH032, with a C7 aliphatic carboxylate linker (VH032-C7-COOH). We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the design and execution of your target engagement studies.

The Critical Role of Target Engagement in PROTAC Efficacy

A PROTAC's mechanism of action hinges on its ability to form a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity-induced event leads to the ubiquitination and subsequent degradation of the POI by the proteasome. Therefore, confirming that the PROTAC effectively binds to both the target protein and the E3 ligase within a cellular context is paramount for interpreting degradation data and guiding medicinal chemistry efforts.

VH032 is a well-characterized and potent ligand for the VHL E3 ligase, and the C7-COOH linker provides a versatile attachment point for a POI ligand. However, the overall architecture of the PROTAC, including the nature of the POI ligand and the linkerology, can significantly impact its ability to form a productive ternary complex. This guide will explore various techniques to dissect and quantify these critical interactions.

Comparative Analysis of Target Engagement Methodologies

Several orthogonal assays are employed to confirm and quantify PROTAC target engagement. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a comparison of commonly used techniques, with a focus on their application to this compound based PROTACs.

Method Principle Information Gained Advantages Limitations
Western Blot Immunodetection of protein levels in cell lysates following PROTAC treatment.Target protein degradation (DC50, Dmax).Widely accessible, directly measures protein knockdown.Indirect measure of engagement, can be low-throughput, antibody-dependent.
Quantitative Proteomics (MS) Mass spectrometry-based quantification of the entire proteome after PROTAC treatment.Global protein degradation profile, off-target effects.Unbiased, comprehensive view of selectivity.Requires specialized equipment and expertise, complex data analysis.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct evidence of target engagement in intact cells or lysates.Label-free, reflects physiological conditions.Not all proteins exhibit a significant thermal shift, can be technically challenging.[1][2]
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Intracellular target occupancy, affinity (IC50), and cell permeability.[3][4][5][6]Live-cell measurements, high-throughput, quantitative.Requires genetic modification of the target protein.
Biophysical Assays (SPR, ITC, DSF) In vitro techniques to measure binding affinities and thermodynamics.Binary binding affinities (KD) of the PROTAC to the target and E3 ligase, ternary complex formation.Precise, quantitative data on molecular interactions.Acellular, may not reflect the cellular environment, requires purified proteins.[1]

Experimental Data: Performance of VHL-Based PROTACs

While direct head-to-head data for a specific this compound based PROTAC against an alternative is often proprietary, we can draw comparisons from published studies on VHL-based PROTACs targeting different proteins.

Table 1: Degradation Performance of VHL-Based PROTACs Targeting Class I HDACs [7]

CompoundTargetDC50 (µM)Dmax (%)
Jps016 (tfa)HDAC10.5577
PROTAC 4HDAC10.55~100 (at 10 µM)
Jps016 (tfa)HDAC30.5366
PROTAC 4HDAC30.53>50 (at 1 µM)

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Target Engagement of VH032-Based Kinase PROTACs (NanoBRET Assay) [8]

PROTACTargetCellular IC50 (µM) - Intact CellsCellular IC50 (µM) - Permeabilized Cells
4-aAAK10.20.05
4-cAAK10.30.08
6-aAURKA0.10.02
6-bAURKA0.150.03

These data illustrate how quantitative assays can be used to compare the potency and efficacy of different PROTAC molecules. For instance, while both Jps016 (tfa) and PROTAC 4 show similar DC50 values for HDAC1 and HDAC3, PROTAC 4 achieves a higher maximal degradation of HDAC1.[7] The NanoBRET data for the VH032-based kinase PROTACs demonstrate sub-micromolar target engagement in intact cells, with increased potency observed in permeabilized cells, providing insights into cellular permeability.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summarized protocols for key target engagement assays.

Western Blot for PROTAC-Induced Degradation

This protocol allows for the quantification of target protein levels following PROTAC treatment.[9][10]

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a concentration range of the this compound based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values from the dose-response curve.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the intracellular binding of a PROTAC to its target protein in live cells.[6][11][12]

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a suitable assay plate.

  • Compound and Tracer Addition: Add the this compound based PROTAC at various concentrations, followed by the addition of a specific fluorescent tracer that binds to the target protein.

  • Signal Detection: Measure the BRET signal (emission at two wavelengths) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio. The competition between the PROTAC and the tracer for binding to the NanoLuc®-tagged target results in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve. This can be performed in both intact and permeabilized cells to assess cell permeability.[3][4][5][6]

Visualizing the Workflow and Underlying Biology

To facilitate a clearer understanding of the experimental processes and the biological pathways involved, we provide the following diagrams generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Target_Engagement_Workflow cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Design_PROTAC Synthesize this compound PROTAC & Alternatives Select_Assays Choose Target Engagement Assays Design_PROTAC->Select_Assays Western_Blot Western Blot (Degradation) Select_Assays->Western_Blot NanoBRET NanoBRET (Engagement) Select_Assays->NanoBRET CETSA CETSA (Binding) Select_Assays->CETSA Proteomics Quantitative MS (Selectivity) Select_Assays->Proteomics Quantify_Degradation Calculate DC50 & Dmax Western_Blot->Quantify_Degradation Determine_Affinity Calculate IC50 NanoBRET->Determine_Affinity Confirm_Binding Analyze Thermal Shift CETSA->Confirm_Binding Profile_Selectivity Identify Off-Targets Proteomics->Profile_Selectivity Validate_Engagement Confirm On-Target Engagement Quantify_Degradation->Validate_Engagement Determine_Affinity->Validate_Engagement Confirm_Binding->Validate_Engagement Profile_Selectivity->Validate_Engagement

References

A Comparative Analysis of VHL Binders: Is VH032-C7-COOH the Optimal Choice for Your PROTAC?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of targeted protein degradation, the selection of an appropriate E3 ligase binder is a critical determinant of success. Among the various ligands for the von Hippel-Lindau (VHL) E3 ligase, VH032 and its derivatives have emerged as popular choices for the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of VH032-C7-COOH with other notable VHL binders, supported by experimental data, to inform the rational design of next-generation protein degraders.

The von Hippel-Lindau (VHL) protein is a key component of the VHL E3 ubiquitin ligase complex, which plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[1] The discovery of small molecules that can bind to VHL has enabled the hijacking of this E3 ligase to degrade other proteins of interest through the use of PROTACs.[2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ligase.[3]

VH032 is a well-established VHL ligand that inhibits the VHL/HIF-1α interaction with a dissociation constant (Kd) of 185 nM.[4][5] The derivative, this compound, is functionalized with a carboxylic acid on a seven-carbon linker, providing a convenient attachment point for conjugation to a target protein ligand.[6][7] While widely used, the ever-expanding toolkit of VHL binders necessitates a careful evaluation of the available options.

Comparative Analysis of VHL Binders

The selection of a VHL binder can significantly impact the physicochemical properties, binding affinity, and cellular efficacy of a PROTAC. Below is a comparative overview of this compound and other prominent VHL binders.

Key VHL Binders and Their Properties

While VH032 serves as a foundational VHL ligand, subsequent research has led to the development of analogs with improved characteristics. Binders such as VH101 and VH298 have demonstrated enhanced binding affinities and cellular activities compared to VH032.[2][3] For instance, the addition of an α-fluorine substituent in combination with cyclopropylation in VH101 resulted in a 4-fold increase in binding affinity to VHL compared to VH032.[2][3]

The choice between VHL and another commonly used E3 ligase, Cereblon (CRBN), also presents a critical design consideration. VHL ligands tend to have a more buried binding pocket, which can lead to better selectivity but may also result in higher molecular weight and potentially poorer cell permeability compared to CRBN ligands.[]

Quantitative Comparison of VHL Binders

The following table summarizes key quantitative data for VH032 and other selected VHL binders. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

VHL BinderBinding Affinity (Kd to VCB complex)Cellular Potency (example)Key Features
VH032 185 nM[4][9]-Prototypical VHL ligand, widely used as a starting point for PROTAC development.[2]
VH101 44 nM[2][3]75% increased cellular potency compared to VH032[2][3]Cyclopropyl and α-fluorine modifications enhance binding and cellular activity.[2][3]
VH298 <100 nM[10]Induces more hypoxia-related genes than VH032, indicating higher potency.[2]Shows slow microsomal clearance and high plasma metabolic stability.[2]
VHL-SF2 IC50 of 35 μM (NanoBRET)[11][12]Covalently modifies Ser110 of VHL.[11][12]Covalent binding offers potential for prolonged target engagement.[11][12]

VCB complex: A stable complex of VHL protein with elongin C and elongin B.

Signaling Pathway and Experimental Workflows

To understand the context in which these binders operate, it is essential to visualize the VHL signaling pathway and the experimental workflows used to evaluate them.

VHL E3 Ligase Signaling Pathway

The VHL E3 ligase complex is a multi-subunit assembly that includes VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[1][13][14] Its primary endogenous substrate is HIF-1α. In the presence of oxygen, HIF-1α is hydroxylated, allowing it to be recognized by VHL, leading to its ubiquitination and degradation. This process is central to the cellular response to hypoxia.[13][14]

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a->PHDs substrate HIF1a_hypoxia HIF-1α OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a hydroxylation O2 O2 O2->PHDs VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex Proteasome 26S Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex stabilization HIF1b HIF-1β/ARNT HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binding Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression activation PROTAC_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding_Assay 1. Binary Binding Affinity (e.g., ITC, FP, SPR) Ternary_Complex 2. Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Ubiquitination 3. In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation_Assay 4. Target Degradation (e.g., Western Blot, Flow Cytometry) Ubiquitination->Degradation_Assay Phenotypic_Assay 5. Phenotypic Response (e.g., Cell Viability, Reporter Assay) Degradation_Assay->Phenotypic_Assay

References

Navigating Protein Degradation: A Comparative Guide to VH032-C7-COOH-Based PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032-C7-COOH E3 ligase ligand across various cell lines, supported by experimental data.

The landscape of targeted protein degradation is rapidly evolving, with PROTACs emerging as a powerful modality to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase binder. This compound, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase, is a popular building block for constructing VHL-recruiting PROTACs. This guide provides a comparative analysis of the performance of PROTACs derived from this ligand in different cellular contexts, offering insights into their efficacy and cell line-dependent activities.

Unveiling the Mechanism: The VHL-PROTAC Pathway

PROTACs engineered with this compound operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The VH032 moiety binds to the VHL E3 ubiquitin ligase, while a separate ligand on the PROTAC engages the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin tags to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound -based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL_bound VHL Proteasome Proteasome Proteasome->Degraded_Fragments POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ub-tagged POI PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: Mechanism of action for a this compound-based PROTAC.

Performance Across Cell Lines: A Comparative Overview

The efficacy of a PROTAC can vary significantly between different cell lines. This variability is often attributed to the differential expression levels of the recruited E3 ligase and other components of the UPS. Studies comparing VHL-based PROTACs to those recruiting other E3 ligases, such as Cereblon (CRBN), have highlighted the broad applicability of VHL recruiters.

One extensive study screened a VHL-based BRD4 degrader, MZ1, against a panel of 56 cell lines and found it to be broadly active, in contrast to the CRBN-based degrader dBET1, which was frequently inactive in solid tumor cell lines.[1] This suggests that VHL-based PROTACs may have a wider therapeutic window across different cancer types.

The following tables summarize the performance of various VHL-based PROTACs in different cell lines, with CRBN-based PROTACs included for comparison.

Table 1: Performance of BET Protein Degraders

PROTACE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)Reference
MZ1VHLBRD4HeLa~24>90[2]
MZ1VHLBRD422Rv1<5>90[3]
QCA570VHLBRD45637~1>90[4]
QCA570VHLBRD4T24~1>90[4]
QCA570VHLBRD4UM-UC-3~1>90[4]
BETd-260CRBNBETsHepG2<10>90[5]
BETd-260CRBNBETsBEL-7402<10>90[5]
dBET1CRBNBRD4MV4-11<100>90[1]
dBET1CRBNBRD4A549Inactive<10[1]

Table 2: Performance of Kinase Degraders

PROTACE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)Reference
NR-11cVHLp38αU2OS<100>80[6]
NR-11cVHLp38αMG63<100>80[6]
NR-11cVHLp38αSAOS-2<100>80[6]
NR-7hCRBNp38αU2OSPoorly active<20[6]
UnspecifiedVHLFLT3MV4-11~10-100>90[7]
TL12-186CRBNFLT3MOLM-14<100>85[7]
UnspecifiedVHLKRAS G12DPancreatic Cancer CellsNanomolarSignificant[8]

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is paramount. Below are generalized methodologies for key experiments.

General Experimental Workflow

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Performance Analysis Design Design PROTAC with This compound Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Line Selection & Culture Purification->Cell_Culture Test in Cells Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis WB Western Blot (Protein Degradation) Cell_Lysis->WB Analyze Lysates Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) WB->Viability MS Mass Spectrometry (Proteomics) WB->MS

Caption: A generalized workflow for the evaluation of PROTACs.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify band intensities. The level of the target protein is normalized to the loading control and expressed as a percentage relative to the vehicle-treated control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are calculated from dose-response curves.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC or control compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement:

    • MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo®: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% inhibition of cell growth) values.

Conclusion and Future Directions

PROTACs incorporating the this compound VHL ligand have demonstrated robust and often broad activity across a range of cancer cell lines, making them a valuable tool in the development of novel therapeutics. The data suggests that VHL-based degraders may offer advantages in terms of the breadth of responsive cell types compared to some other E3 ligase recruiters, particularly in solid tumors.

However, the ultimate performance of a PROTAC is dictated by a complex interplay between the target protein, the E3 ligase, and the specific cellular environment. Therefore, empirical testing in a panel of relevant cell lines remains a critical step in the development and characterization of any new PROTAC molecule. Future research focusing on the direct, side-by-side comparison of PROTACs with identical target binders and linkers but different E3 ligase recruiters will be instrumental in elucidating the precise rules governing PROTAC efficacy and selectivity.

References

Safety Operating Guide

Personal protective equipment for handling VH032-C7-COOH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of VH032-C7-COOH. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Product Information and Properties

This compound is a functionalized von Hippel-Lindau (VHL) protein ligand used in the research and development of Proteolysis Targeting Chimeras (PROTACs). It contains an E3 ligase ligand and an alkyl linker with a terminal carboxylic acid.

Quantitative Data Summary:

PropertyValueSource
Chemical Formula C31H44N4O6SCayman Chemical
Molecular Weight 600.77 g/mol Cayman Chemical
Purity ≥98%Tocris Bioscience
Appearance SolidMedChemExpress
Storage Temperature -20°CCayman Chemical
Stability ≥ 4 years (at -20°C)Cayman Chemical

Hazard Identification and Personal Protective Equipment (PPE)

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following hazard assessment is based on the SDS for the related compound VH 032 and the general properties of carboxylic acids. VH 032 is not classified as a hazardous substance according to its SDS from Cayman Chemical. However, as a novel chemical, it should be handled with care.

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

Potential Health Effects:

  • Eye: May cause mild irritation.

  • Skin: May cause mild irritation upon prolonged contact.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: The toxicological properties have not been fully investigated.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

Standard Operating Procedure for Handling

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area gather_ppe 2. Assemble PPE prep_area->gather_ppe gather_materials 3. Gather Materials gather_ppe->gather_materials weigh 4. Weigh Compound gather_materials->weigh dissolve 5. Dissolve in Solvent weigh->dissolve decontaminate 6. Decontaminate Surfaces dissolve->decontaminate dispose 7. Dispose of Waste decontaminate->dispose remove_ppe 8. Remove & Dispose of PPE dispose->remove_ppe

Caption: Standard operational workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.

    • Assemble all necessary PPE: safety goggles, lab coat, and nitrile gloves.

    • Gather all required materials: this compound, appropriate solvent (e.g., DMSO), vials, pipettes, and waste containers.

  • Handling:

    • Carefully weigh the desired amount of the solid compound in a tared, sealed container to minimize dust generation.

    • Add the appropriate solvent to the vial containing the compound. Cap the vial and vortex or sonicate until fully dissolved.

  • Cleanup and Disposal:

    • Wipe down the work surface with a suitable decontaminating agent (e.g., 70% ethanol).

    • Dispose of all contaminated materials, including pipette tips, vials, and gloves, in a designated hazardous chemical waste container.

    • Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing. Wash hands thoroughly after handling.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Emergency Spill Response Plan cluster_contain Containment cluster_cleanup Cleanup cluster_disposal Disposal spill Spill Occurs alert 1. Alert Others spill->alert evacuate 2. Evacuate Area (if necessary) alert->evacuate absorb 3. Absorb Spill evacuate->absorb For small spills collect 4. Collect Absorbed Material absorb->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate package 6. Package Waste decontaminate->package label_waste 7. Label Waste Container package->label_waste dispose 8. Dispose as Hazardous Waste label_waste->dispose

Caption: Step-by-step emergency spill response procedure.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep at a constant temperature of -20°C for long-term storage to ensure stability.[1]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

  • Ensure waste containers are properly labeled with the contents and associated hazards.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.